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  • Product: N-(3-aminopropyl)-2-methylpropanamide hydrochloride
  • CAS: 1423032-81-8

Core Science & Biosynthesis

Foundational

Synthesis Route and Methodological Validation for N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Strategic Retrosynthetic Analysis N-(3-aminopropyl)-2-methylpropanamide hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Retrosynthetic Analysis

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS 1423032-81-8) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals, peptide-drug conjugates (PDCs), and targeted therapeutics[1]. The molecule features an isobutyryl-capped secondary amide and a primary amine hydrochloride salt, separated by a flexible three-carbon propyl linker.

When synthesizing this asymmetric diamine derivative, chemoselectivity is the primary challenge. Direct addition of isobutyryl chloride to the symmetrical precursor, 1,3-propanediamine, inevitably results in a statistical mixture of unreacted diamine, the desired mono-amide, and a di-amide byproduct.

To enforce absolute chemoselectivity, a desymmetrization strategy using a is required[2]. The Boc group provides a stable mask for one terminal amine during the highly reactive amidation step and can be orthogonally removed under acidic conditions to directly yield the final hydrochloride salt[3].

G A 1,3-Propanediamine (Symmetrical Diamine) B tert-Butyl (3-aminopropyl)carbamate (Mono-Boc Protected) A->B Boc2O (1 eq.) Excess Diamine DCM, 0 °C to RT C tert-Butyl (3-isobutyramidopropyl)carbamate (Amidation Intermediate) B->C Isobutyryl Chloride (1.1 eq.) Triethylamine (1.5 eq.) DCM, 0 °C to RT D N-(3-aminopropyl)-2-methylpropanamide HCl (Target Molecule) C->D 4M HCl in Dioxane RT, 2h (Deprotection & Salt Formation)

Three-stage synthetic workflow utilizing a Boc-protection strategy.

Stage 1: Desymmetrization via Mono-Boc Protection

Causality & Logic: To prevent the formation of the di-Boc protected byproduct, the reaction is driven thermodynamically by employing a large stoichiometric excess (typically 10 equivalents) of 1,3-propanediamine relative to di-tert-butyl dicarbonate (Boc₂O)[2]. The excess diamine acts as both the reactant and the base, scavenging the generated tert-butanol and carbon dioxide. The reaction is initiated at 0 °C to suppress the kinetic formation of the di-protected species.

Self-Validating Protocol:

  • Preparation: Dissolve 1,3-propanediamine (10.0 eq.) in anhydrous dichloromethane (DCM) to achieve a 1.0 M solution. Cool the reaction vessel to 0 °C using an ice-water bath under a dry nitrogen atmosphere.

  • Addition: Dissolve Boc₂O (1.0 eq.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the diamine mixture over 1 hour using an addition funnel to maintain high local concentrations of the diamine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 16–18 hours.

  • Validation & Workup: Monitor completion via TLC (Ninhydrin stain; the primary amine will stain deep purple). Concentrate the mixture under reduced pressure to remove DCM and the bulk of the excess diamine. Dissolve the residue in water and extract with ethyl acetate (3x). The mono-protected product partitions into the organic layer, while unreacted diamine remains in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (3-aminopropyl)carbamate as a pale yellow oil.

Stage 2: Selective Amidation

Causality & Logic: The free primary amine of the intermediate is coupled with isobutyryl chloride. Because the reaction generates hydrogen chloride (HCl) as a byproduct, a non-nucleophilic base——is added to neutralize the acid[4]. Failing to neutralize the HCl would lead to the protonation of the unreacted starting material, rendering it non-nucleophilic and prematurely stalling the reaction.

Self-Validating Protocol:

  • Preparation: Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 eq.) and Et₃N (1.5 eq.) in anhydrous DCM (0.5 M). Cool to 0 °C under nitrogen.

  • Addition: Slowly add freshly distilled isobutyryl chloride (1.1 eq.) dropwise to control the highly exothermic acylation.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Validation & Workup: Confirm the consumption of the starting amine via LC-MS. Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze any unreacted acid chloride.

  • Isolation: Separate the organic layer, wash sequentially with 0.1 M HCl (to remove trace Et₃N), water, and brine. Dry over MgSO₄, filter, and concentrate to afford the tert-butyl (3-isobutyramidopropyl)carbamate intermediate.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

Causality & Logic: While trifluoroacetic acid (TFA) is a common deprotection agent, it yields a TFA salt, which often requires a subsequent ion-exchange step for pharmaceutical applications. By utilizing , the Boc group is cleaved efficiently, and the target molecule is directly precipitated as the highly crystalline, stable hydrochloride salt[5].

G2 N1 Boc-Protected Amide N2 Protonated Carbamate N1->N2 4M HCl N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 HCl Salt + CO2 + Isobutene N3->N4 Decarboxylation

Acid-catalyzed mechanism for Boc deprotection yielding the HCl salt.

Self-Validating Protocol:

  • Preparation: Dissolve the tert-butyl (3-isobutyramidopropyl)carbamate intermediate in a minimal amount of anhydrous DCM.

  • Deprotection: Add 4M HCl in 1,4-dioxane (5.0–10.0 eq. of HCl) in one portion at room temperature.

  • Propagation: Stir the mixture vigorously for 1–2 hours. As the reaction progresses, the evolution of CO₂ and isobutene gas will be observed, and the product will begin to precipitate as a white solid.

  • Validation & Workup: Verify the complete disappearance of the Boc-protected starting material via LC-MS.

  • Isolation: Add anhydrous diethyl ether to the reaction mixture to maximize precipitation. Filter the suspension, wash the solid cake thoroughly with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to yield the final N-(3-aminopropyl)-2-methylpropanamide hydrochloride[1].

Quantitative Data Summary

The table below summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-stage synthesis.

StageTransformationKey ReagentsEquivalentsTemp (°C)Expected Yield
1 Mono-Boc Protection1,3-Propanediamine / Boc₂O10.0 / 1.00 to 2585–90%
2 AmidationIsobutyryl Chloride / Et₃N1.1 / 1.50 to 2580–85%
3 Boc Deprotection4M HCl in Dioxane5.0 - 10.025>95%

References

  • NextSDS. "N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information." Source: Nextsds.com. URL: [Link]

  • ACS Publications. "Facile Preparation of N-Vinylisobutyramide and N-Vinyl-2-pyrrolidinone." Source: Organic Process Research & Development. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The Molecule in Focus: N-(3-aminopropyl)-2-methylpropanamide hydrochloride Understanding the structure of a molecule is the first...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Molecule in Focus: N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Understanding the structure of a molecule is the first step in predicting its physical properties. N-(3-aminopropyl)-2-methylpropanamide hydrochloride is an organic salt. Its structure is characterized by several key features that dictate its interactions with various solvents.

  • Ionic Amine Hydrochloride: The presence of the hydrochloride salt of a primary amine (-NH3+Cl-) is the most dominant feature. This ionic group makes the molecule highly polar and capable of strong ion-dipole interactions.[3]

  • Amide Linkage: The amide group (-CONH-) is polar and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for significant interactions with protic and polar aprotic solvents.

  • Aliphatic Moieties: The molecule contains a non-polar isobutyl group and a propylene chain, which contribute to some hydrophobic character.

The interplay between the dominant, highly polar ionic head and the smaller, non-polar regions will govern the molecule's solubility.

Caption: Figure 1: Key Structural Features

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for solubility. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. As an organic salt, N-(3-aminopropyl)-2-methylpropanamide hydrochloride is fundamentally a polar, ionic compound.

2.1 The Decisive Role of the Hydrochloride Salt Reacting a basic amine with hydrochloric acid to form a salt is a common strategy to enhance aqueous solubility.[3] This conversion from a neutral molecule to an ionic species drastically increases its polarity. Consequently, solvents that can effectively solvate both the ammonium cation (R-NH3+) and the chloride anion (Cl-) will be the most effective.

2.2 Solvent Classes and Predicted Interactions

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are predicted to be the most effective. They have high dielectric constants to support ion dissociation and contain -OH groups that are excellent hydrogen bond donors, allowing them to strongly solvate the chloride anion and interact with the molecule's amide and amine groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation effectively. However, they lack strong hydrogen bond donor capabilities, making them less efficient at solvating the chloride anion compared to protic solvents. Therefore, solubility is expected to be moderate but lower than in polar protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic hydrochloride or the polar amide group. The energy required to break the strong ionic bonds of the solute's crystal lattice would not be compensated by weak van der Waals interactions with the solvent. Therefore, the compound is predicted to have very low to negligible solubility in these solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the predicted qualitative solubility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride across a range of common organic solvents. This table serves as a starting point for solvent screening experiments.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Excellent H-bonding and high polarity effectively solvate both cation and anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate High polarity solvates the cation, but less effective solvation of the chloride anion.
Polar Aprotic Acetonitrile, AcetoneLow to Moderate Lower polarity than DMSO/DMF; less effective at overcoming crystal lattice energy.
Slightly Polar Tetrahydrofuran (THF), Ethyl AcetateVery Low Insufficient polarity to effectively dissolve an ionic salt.
Non-Polar Toluene, Hexane, Diethyl EtherNegligible Cannot overcome the crystal lattice energy of the ionic compound.[4]

A Validated Protocol for Experimental Solubility Determination

To move from prediction to precise, quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[5][6]

4.1 Materials and Equipment

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride (ensure purity and known physical form)

  • High-purity (e.g., HPLC grade) organic solvents

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator/shaker

  • Centrifuge capable of holding vials

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

4.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an incubator/shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the vials to rest at the equilibrium temperature for a short period to let the solid settle. Then, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Figure 2: Isothermal Saturation Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Constant Temp & Agitation) B->C D 4. Centrifuge to Separate Phases C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample Accurately E->F G 7. Analyze via HPLC or other method F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Figure 2: Isothermal Saturation Workflow

Practical Applications and Solvent Selection

Accurate solubility data is essential for making informed decisions in process development.

Figure 3: Solvent Selection Logic start Define Application (e.g., Reaction, Crystallization) decision1 High Solubility Required? start->decision1 group_high Select Polar Protic Solvent (Methanol, Ethanol) decision1->group_high Yes decision2 Need to Induce Crystallization? decision1->decision2 No end_point Solvent System Selected group_high->end_point group_low Use as Anti-solvent (Toluene, Hexane, Ethyl Acetate) decision2->group_low Yes decision2->end_point No/Other

Caption: Figure 3: Solvent Selection Logic

  • Reaction Chemistry: For homogeneous reactions, a solvent that provides high solubility, such as methanol, is ideal. This ensures all reactants are in the same phase, maximizing reaction rates.

  • Purification and Crystallization: Crystallization requires a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures. A polar protic solvent might be used for dissolution, followed by the addition of a non-polar "anti-solvent" (like toluene or ethyl acetate) to induce precipitation of the pure compound.[7]

  • Formulation: While this guide focuses on organic solvents, for final drug formulation, aqueous solubility is often paramount. The high polarity of this hydrochloride salt suggests it is likely designed for aqueous delivery systems.

Conclusion

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a highly polar, ionic molecule. Its solubility is predicted to be highest in polar protic solvents, moderate in polar aprotic solvents, and negligible in non-polar solvents. While published quantitative data is scarce, this guide provides the theoretical foundation for predicting its behavior and a detailed, robust experimental protocol for its precise determination. This combined approach empowers researchers to effectively screen solvents, optimize process conditions, and accelerate their research and development objectives.

References

  • N-(3-aminopropyl)
  • N-(3-Aminopropyl)-2-methylpropanamide | 53673-46-4. MilliporeSigma.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride (C7H16N2O). PubChemLite.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide. Benchchem.
  • Solubilities Studies of Basic Amino Acids.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Drug solubility: why testing early m
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solubility of organic amine salts. Sciencemadness.org.

Sources

Foundational

Comprehensive Safety and Handling Guide for N-(3-aminopropyl)-2-methylpropanamide Hydrochloride in Drug Development

Executive Summary & Structural Causality N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS 1423032-81-8) is a highly versatile aliphatic amine building block utilized extensively in medicinal chemistry, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS 1423032-81-8) is a highly versatile aliphatic amine building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands[1][2].

To handle this compound effectively, researchers must understand the causality behind its structural format. The compound is synthesized as a hydrochloride (HCl) salt rather than a free base. Why? Free primary amines are highly susceptible to atmospheric oxidation and spontaneous self-condensation. By protonating the primary amine to form an HCl salt, the molecule is rendered chemically inert during storage, significantly extending its shelf life and enhancing its crystallinity for precise stoichiometric manipulation. However, this salt formation introduces pronounced hygroscopicity, which dictates strict handling and safety protocols.

Table 1: Physicochemical Profiling
ParameterValue / Description
Chemical Name N-(3-aminopropyl)-2-methylpropanamide hydrochloride
CAS Number 1423032-81-8
Molecular Formula C7H17ClN2O
Molecular Weight 180.68 g/mol
Physical State Solid (Crystalline powder)
Solubility Profile Soluble in Water, DMSO, DMF; Insoluble in non-polar organics

Toxicological Assessment & Safety Mechanisms

Handling this compound requires a deep understanding of the mechanistic causality behind its hazards. As an amine hydrochloride, it presents specific toxicological risks classified under the Globally Harmonized System (GHS)[1].

Table 2: Hazard Identification & Mitigation Strategy
Hazard ClassGHS CodeMechanistic CausalityMitigation Strategy
Skin Irritation Category 2 (H315)The highly hygroscopic HCl salt draws moisture from the skin, creating a localized acidic micro-environment that damages the epidermis.Nitrile gloves (double-gloving recommended); immediate washing upon contact.
Eye Irritation Category 2A (H319)Direct contact causes rapid pH shifts in the ocular fluid, leading to immediate protein denaturation and corneal damage.Snug-fitting safety goggles; use a face shield during bulk transfers.
Respiratory Irritation Category 3 (H335)Inhalation of fine crystalline dust mechanically and chemically irritates the mucosal membranes of the respiratory tract.Handle exclusively within a certified fume hood (face velocity >0.5 m/s).

Advanced Handling & Storage Protocols

Because amine hydrochlorides readily absorb atmospheric moisture, improper handling not only degrades the material but also introduces critical weighing errors. These errors can ruin the stoichiometry of sensitive downstream reactions, such as anhydrous amide couplings.

The Self-Validating Differential Weighing Protocol

To ensure trustworthiness and reproducibility, laboratories must adopt a differential weighing system . This protocol acts as a self-validating loop to guarantee mass accuracy without exposing the balance to hygroscopic errors:

  • Pre-Weighing : Tare a sealed, anhydrous vial containing an inert gas (Argon or Nitrogen).

  • Transfer : Inside a humidity-controlled environment (a glove bag or a desiccator-equipped fume hood), transfer the estimated mass of the compound into the vial.

  • Post-Weighing : Seal the vial and weigh it outside the hood. The exact mass is the mathematical difference between the post-weigh and pre-weigh values.

HandlingTree S1 Receive Compound (Hygroscopic HCl Salt) S2 Store in Desiccator (Argon/N2 Atmosphere, 2-8°C) S1->S2 S3 Differential Weighing Protocol S2->S3 S4 Fume Hood (Ambient RH < 40%) S3->S4 Low Humidity S5 Glove Box / Isolator (Ambient RH > 40%) S3->S5 High Humidity S6 Sealed Reaction Vessel S4->S6 S5->S6

Decision tree for the safe handling and weighing of hygroscopic amine hydrochlorides.

Experimental Workflows: Synthesis & Downstream Application

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is primarily utilized as a nucleophile in amide coupling reactions to synthesize complex pharmacophores. A highly efficient, industry-standard method utilizes 3 and DIPEA[3].

Mechanistic Causality of the Protocol

The HCl salt must first be "freebased" in situ. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the primary amine without interfering with the electrophile. Concurrently, HATU activates the target carboxylic acid to form a highly reactive OAt-active ester[3][4]. The newly freed primary amine of our compound then performs a nucleophilic attack on this ester, forming the target amide bond.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Preparation : In an oven-dried, Argon-purged round-bottom flask, dissolve 1.0 equivalent of the target carboxylic acid scaffold in anhydrous DMF (0.1 M concentration).

  • Activation : Add 1.2 equivalents of HATU to the solution. Stir for 5 minutes at room temperature to initiate the formation of the OAt-active ester.

  • Freebasing & Addition : In a separate dry vial, suspend 1.1 equivalents of N-(3-aminopropyl)-2-methylpropanamide hydrochloride in anhydrous DMF. Add 3.0 equivalents of DIPEA (1.1 eq to neutralize the HCl salt, and 1.9 eq to drive the coupling reaction).

  • Coupling : Transfer the amine/DIPEA solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor the consumption of the amine via LC-MS.

  • Workup Validation : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CouplingWorkflow A Carboxylic Acid Scaffold B HATU Activation (DMF, RT) A->B C OAt-Active Ester Intermediate B->C F Nucleophilic Attack C->F D N-(3-aminopropyl)- 2-methylpropanamide HCl E Freebasing (DIPEA) D->E E->F G Target Amide Product F->G

Mechanistic workflow of HATU-mediated amide coupling using the target amine hydrochloride.

Emergency Response & Decontamination

  • Spill Cleanup : Do not use water initially, as it will dissolve the compound and spread the acidic hazard. Carefully sweep up the solid using a static-free brush and place it in a hazardous waste container. Wash the contaminated area with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any residual hydrochloride salt, followed by copious amounts of water.

  • Skin Contact : Flush immediately with water for at least 15 minutes. Remove contaminated clothing. If localized acidic burns occur due to the HCl salt reacting with sweat, seek immediate medical attention.

References

  • NextSDS. "N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information." nextsds.com.
  • Sigma-Aldrich. "N-(3-aminopropyl)-2-methylpropanamide hydrochloride | Sigma-Aldrich." sigmaaldrich.com.
  • Wikipedia. "HATU - Wikipedia." wikipedia.org.
  • Journal of Organic Chemistry (ACS). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." acs.org.

Sources

Exploratory

Commercial suppliers of N-(3-aminopropyl)-2-methylpropanamide hydrochloride for research.

Sourcing and Application of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride in Advanced Chemical Synthesis Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Sourcing and Application of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride in Advanced Chemical Synthesis

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for synthesizing targeted therapeutics, PROTAC linkers, and functionalized amides. N-(3-aminopropyl)-2-methylpropanamide hydrochloride serves as a highly versatile intermediate. As a Senior Application Scientist, I have structured this technical guide to navigate the commercial sourcing, rigorous quality control, and practical application of this compound. Every protocol detailed herein is grounded in mechanistic causality and designed as a self-validating system to ensure absolute reproducibility in drug development workflows.

Chemical Identity & Structural Rationale

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a specialized aliphatic amine designed for advanced coupling reactions.

  • CAS Number: 1423032-81-8[1]

  • Molecular Formula: C7H17ClN2O[2]

  • Molecular Weight: 180.68 g/mol (HCl salt)[2]

  • Free Base Exact Mass: 144.22 g/mol [3]

Mechanistic Utility: The molecule features a primary amine at one terminus and an isobutyramide group at the other. The isobutyramide moiety provides steric bulk and lipophilicity, which significantly enhances the metabolic stability of the final drug candidate compared to standard straight-chain acetamides. Procuring this compound as a hydrochloride (HCl) salt is a deliberate choice: the salt form ensures long-term shelf stability by preventing atmospheric oxidation and spontaneous degradation of the primary amine[2].

Commercial Supplier Landscape

Procuring high-quality building blocks is the foundational step in a reproducible workflow. Several commercial vendors supply this compound for research and development purposes, though availability and stock formats vary[4][5][6].

SupplierCatalog / ReferenceStated PurityFormLead Time / Availability
BLD Pharm BD00988770≥95%Solid (HCl Salt)Varies by region[5]
Enamine EN300-118656>95%Solid (HCl Salt)In-stock / Catalog[4]
Bidepharm CAS: 1423032-81-895%Solid (HCl Salt)Catalog[6]
Sigma-Aldrich AldrichCPRTechnicalSolidCustom / Market Select

Self-Validating Quality Control Protocol

Trusting a supplier's Certificate of Analysis (CoA) is insufficient for rigorous drug development. A self-validating Quality Control (QC) system must be employed upon receipt to independently verify the structural integrity and purity of the batch.

Step-by-Step LC-MS and NMR Validation:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the amine remains fully protonated during ionization. You must look for the [M+H]+ peak at m/z 145.2. The UV trace (210 nm) will confirm if the chromatographic purity aligns with the supplier's >95% claim.

  • 1H NMR Analysis: Dissolve 5 mg of the compound in DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over CDCl3 because the highly polar HCl salt is insoluble in chlorinated solvents.

    • Validation Markers: Verify the characteristic isopropyl septet (~2.4 ppm) and the broad singlet of the primary ammonium protons (~8.0 ppm). Crucially, check for residual solvents from the supplier's synthesis (e.g., a singlet at 2.89 ppm indicates DMF contamination), which could poison downstream catalysts.

QC_Workflow A Compound Receipt (CAS: 1423032-81-8) B Visual Inspection & Weighing A->B C LC-MS Analysis (Purity & Mass) B->C D 1H/13C NMR (Structural Integrity) C->D E Release to Synthesis Lab D->E

Step-by-step quality control workflow for validating commercial chemical building blocks.

Application Workflow: Amide Coupling in Linker Synthesis

The primary application for N-(3-aminopropyl)-2-methylpropanamide hydrochloride is coupling it to a target carboxylic acid to extend a linker or synthesize a functionalized amide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.1 eq) to the solution.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. It is deliberately chosen over traditional EDC/HOBt systems because it is vastly superior for sterically hindered substrates and minimizes racemization if the target acid contains a sensitive chiral center.

  • Base Addition & Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: The stoichiometry here is critical. Why exactly 3.0 equivalents? One equivalent is required to activate the carboxylic acid/HATU complex. A second equivalent is strictly necessary to neutralize the HCl salt of N-(3-aminopropyl)-2-methylpropanamide, liberating the nucleophilic free amine. The third equivalent acts as a thermodynamic buffer to drive the reaction forward.

  • Amine Addition: Add N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.2 eq)[2]. Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The organic layer must be washed thoroughly with brine (3x) to remove residual DMF, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

Synthesis_Pathway Acid Target Carboxylic Acid (R-COOH) Intermediate Active HOAt Ester Acid->Intermediate Activation Amine N-(3-aminopropyl)-2-methylpropanamide HCl (Amine Source) Product Functionalized Amide Product Amine->Product Nucleophilic Attack Reagents HATU, DIPEA, DMF (Coupling Reagents) Reagents->Intermediate Activation Intermediate->Product Aminolysis

Mechanistic pathway for amide coupling using N-(3-aminopropyl)-2-methylpropanamide HCl.

References

  • [1] NextSDS Database. "N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

  • [4] Enamine Catalog via AS-1. "88-0579-08 Enamine 化合物 250mg CAS No:1423032-81-8 EN300-118656." AS-1. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(3-aminopropyl)-2-methylpropanamide hydrochloride as a Versatile Linker for Amine-Reactive Bioconjugation

Introduction Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research.[1][2] The choice of linker—the molecular bridge connecting the biomolecules—is critical, influencing the stability, solubility, and functionality of the final conjugate.[3][]

This guide introduces N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8), a short-chain, hydrophilic linker possessing a terminal primary amine.[5] Its structure is well-suited for stable amide bond formation with carboxyl-containing molecules such as proteins, peptides, or functionalized surfaces. The primary amine group serves as a potent nucleophile, making this linker an ideal candidate for established and reliable amine-reactive crosslinking strategies.[6][7] This document provides a comprehensive overview of the linker's properties, the chemical principles of its application, and detailed protocols for its use in bioconjugation, specifically through carbodiimide-mediated chemistry.

Properties of N-(3-aminopropyl)-2-methylpropanamide hydrochloride

A clear understanding of the linker's physicochemical properties is essential for designing successful conjugation strategies.

PropertyValueSource
CAS Number 1423032-81-8[5][8]
Molecular Formula C₇H₁₇ClN₂O[5]
Molecular Weight 180.67 g/mol [5]
Reactive Group Primary Amine (-NH₂)Inferred from structure
Form Supplied as a hydrochloride saltInferred from name

The hydrochloride salt form typically enhances the stability and aqueous solubility of amine-containing compounds, simplifying reagent preparation.

Principle of Conjugation: EDC/NHS Chemistry

The most robust and widely used method for coupling a primary amine linker to a biomolecule is through the activation of carboxylic acids (e.g., on aspartate, glutamate residues, or the C-terminus of a protein) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10][11]

The reaction proceeds via a two-step mechanism, often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][12]

  • Activation: EDC reacts with a carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[9][10] This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated.[10][13]

  • Stabilization & Conjugation: The unstable intermediate can hydrolyze in water, regenerating the carboxyl group.[11] To prevent this and improve efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][11] This NHS ester then efficiently reacts with the primary amine of N-(3-aminopropyl)-2-methylpropanamide hydrochloride at a physiological to slightly basic pH (7.2-8.5) to form a stable, irreversible amide bond.[6][14]

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagents Protein_COOH Protein-COOH Intermediate1 O-acylisourea Intermediate (unstable) Protein_COOH->Intermediate1 + EDC Linker_NH2 Linker-NH₂ Product Stable Amide Bond (Protein-CO-NH-Linker) EDC EDC NHS NHS Intermediate2 NHS Ester (Amine-Reactive) Intermediate1->Protein_COOH Hydrolysis Intermediate1->Intermediate2 + NHS Byproduct1 Urea Byproduct Intermediate1->Byproduct1 Intermediate2->Product + Linker-NH₂ (pH 7.2-8.5) Byproduct2 NHS Intermediate2->Byproduct2

Caption: EDC/NHS two-step reaction for amide bond formation.

Experimental Protocols

The following protocols provide a general framework. It is critical to optimize reaction conditions, particularly the molar ratio of linker to biomolecule, for each specific application.

Protocol 1: Conjugation of N-(3-aminopropyl)-2-methylpropanamide hydrochloride to a Protein

This protocol details the covalent attachment of the linker to available carboxyl groups on a model protein (e.g., Bovine Serum Albumin, BSA).

3.1.1 Materials and Reagents
  • Protein: e.g., BSA at 10 mg/mL in 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Linker: N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

  • Activation Reagents: EDC (CAS 25952-53-8) and Sulfo-NHS (CAS 106627-54-7).

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassette (10K MWCO).

3.1.2 Step-by-Step Procedure
  • Reagent Preparation (Prepare fresh):

    • Dissolve protein in Activation Buffer. Buffers containing primary amines (like Tris) or carboxylates must not be used during activation.[6][13]

    • Prepare a 100 mM stock solution of N-(3-aminopropyl)-2-methylpropanamide hydrochloride in ultrapure water.

    • Prepare 100 mM EDC and 100 mM Sulfo-NHS stock solutions in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes rapidly.[11][12]

  • Protein Activation:

    • To 1 mL of the protein solution (e.g., 10 mg BSA), add a 50-fold molar excess of EDC and Sulfo-NHS from their stock solutions.

    • Rationale: A molar excess drives the reaction towards the formation of the NHS-ester. Sulfo-NHS is used to create a more stable intermediate, improving coupling efficiency in aqueous solutions.[11][12]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the activated protein solution through a desalting column pre-equilibrated with Conjugation Buffer (PBS, pH 7.4).

    • Rationale: This crucial step removes excess EDC and Sulfo-NHS, preventing unwanted polymerization when the amine-containing linker is added.[12]

  • Conjugation Reaction:

    • Immediately add a 100- to 250-fold molar excess of the linker stock solution to the purified, activated protein.

    • Rationale: The reaction pH is raised to 7.4 to deprotonate the primary amine of the linker, making it nucleophilic and reactive towards the NHS ester.[6][14]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl). Incubate for 15 minutes.

    • Rationale: The primary amine in Tris buffer will react with any remaining NHS esters, effectively stopping the reaction.[14][15]

  • Purification of Conjugate:

    • Purify the protein-linker conjugate from excess linker and quenching reagents using a desalting column or by dialysis against PBS, pH 7.4.

Protocol 2: Characterization of the Protein-Linker Conjugate

Validation is essential to confirm successful conjugation and determine the degree of labeling.

3.2.1 SDS-PAGE Analysis
  • Purpose: To confirm conjugation and assess the purity and integrity of the modified protein.

  • Method: Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.

  • Expected Result: The conjugated protein should exhibit a slight increase in molecular weight compared to the unmodified protein. The shift may be subtle depending on the number of linkers added. The absence of significant aggregation or degradation bands indicates a successful and gentle conjugation process.

3.2.2 Mass Spectrometry (MALDI-TOF or ESI-MS)
  • Purpose: To precisely determine the number of linkers incorporated per protein molecule (Degree of Labeling, DOL).

  • Method: Analyze the unmodified and conjugated protein via mass spectrometry.

  • Data Interpretation: The mass shift between the two samples, divided by the molecular weight of the attached linker moiety (C₇H₁₆N₂O, MW = 144.22), provides the average DOL.

3.2.3 Amine Quantification Assay (Optional)
  • Purpose: To quantify the number of primary amines introduced onto the protein.

  • Method: Use a colorimetric assay such as the ninhydrin or 4-nitrobenzaldehyde assay.[16] These assays react with primary amines to produce a colored product that can be measured spectrophotometrically.

  • Application: This is particularly useful for confirming that the linker is now available for subsequent conjugation steps (e.g., attaching a drug or dye to the linker's newly introduced amine).

Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow Prep 1. Reagent Preparation Activate 2. Protein Activation (EDC/Sulfo-NHS, pH 6.0) Prep->Activate Purify1 3. Desalting (Remove EDC/NHS) Activate->Purify1 Conjugate 4. Linker Conjugation (pH 7.4) Purify1->Conjugate Quench 5. Quench Reaction (Tris or Glycine) Conjugate->Quench Purify2 6. Final Purification (Desalting/Dialysis) Quench->Purify2 Analyze 7. Characterization (SDS-PAGE, MS) Purify2->Analyze

Caption: Overview of the bioconjugation and analysis workflow.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation Inactive EDC/Sulfo-NHS due to hydrolysis.Use fresh, anhydrous powders. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[11] Prepare solutions immediately before use.
Competing nucleophiles in buffer (e.g., Tris, azide).Ensure all buffers used for activation and conjugation are free of primary amines or other nucleophiles.[6][15]
Inefficient removal of activation reagents.Use a properly sized and equilibrated desalting column. Perform this step quickly as the activated NHS-ester will hydrolyze over time.[6]
Protein Precipitation High concentration of organic solvent (if linker is dissolved in DMSO).The specified linker is a hydrochloride salt and should be water-soluble. Avoid organic co-solvents if possible.
Excessive crosslinking or modification.Reduce the molar excess of EDC/NHS and/or the linker. Optimize the reaction time and temperature.
High Polydispersity Inconsistent reaction conditions.Ensure thorough and consistent mixing. Control pH and temperature carefully throughout the process.
Protein-protein crosslinking.Ensure complete removal of EDC after the activation step. The two-step protocol is designed to minimize this.[12]

Conclusion

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a valuable tool for bioconjugation, offering a short, flexible, and amine-terminated structure for linking molecules to carboxyl groups. By leveraging the well-established and efficient EDC/NHS chemistry, researchers can reliably form stable amide bonds. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to successfully incorporate this linker into their workflows for creating novel bioconjugates for a wide array of applications, from antibody-drug conjugates to immobilized enzymes.

References

  • Coon, J. J., Shabanowitz, J., Hunt, D. F., & Syka, J. E. P. (2005). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Enzymology, 405, 134–157. Retrieved March 19, 2026, from [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. Retrieved March 19, 2026, from [Link]

  • Hage, D. S., & Anguizola, J. A. (2008). Global Amine and Acid Functional Group Modification of Proteins. Analytical Chemistry, 80(3), 540–553. Retrieved March 19, 2026, from [Link]

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 19, 2026, from [Link]

  • Quantification of protein modification by oxidants. (n.d.). Society for Redox Biology and Medicine. Retrieved March 19, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 19). CD Bioparticles. Retrieved March 19, 2026, from [Link]

  • Wang, C., et al. (2010). Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier. Journal of Biomaterials Science, Polymer Edition, 21(14), 1863–1877. Retrieved March 19, 2026, from [Link]

  • Kim, E. G., Kim, K. M., & Park, S. B. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(10), 718–735. Retrieved March 19, 2026, from [Link]

  • Yang, Y. S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1269–1277. Retrieved March 19, 2026, from [Link]

  • Wang, L., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1435–1443. Retrieved March 19, 2026, from [Link]

  • 3-aminopropyl chloride hydrochloride. (n.d.). PharmaCompass. Retrieved March 19, 2026, from [Link]

  • Smith, G. P. (2006). Kinetics of Amine Modification of Proteins. Bioconjugate Chemistry, 17(2), 484–493. Retrieved March 19, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved March 19, 2026, from [Link]

  • Wang, J., & Wang, Z. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecular Pharmaceutics, 14(5), 1337–1339. Retrieved March 19, 2026, from [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, May 15). MDPI. Retrieved March 19, 2026, from [Link]

  • N-(3-aminopropyl)prop-2-enamide hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Notes and Protocols: N-(3-aminopropyl)-2-methylpropanamide Hydrochloride as a Versatile Building Block for Novel Heterocycles

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride as a versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride as a versatile bifunctional building block for the synthesis of novel heterocyclic scaffolds. While direct literature on this specific precursor is emerging, its inherent structural motifs—a primary aminopropyl group and a sterically hindered isobutyramide moiety—present a rich platform for constructing diverse and potentially bioactive molecules. This guide moves beyond a simple recitation of facts to explain the chemical rationale behind proposed synthetic routes. We present detailed, albeit conceptual, protocols for the synthesis of unique tetrahydropyrimidines and 1,5-benzodiazepines, grounded in well-established, analogous chemical transformations. The protocols are designed to be self-validating, with explanations for each step, empowering researchers to adapt and innovate.

Introduction: Unlocking the Potential of a Bifunctional Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] The strategic value of a building block is determined by its accessibility, stability, and the reactive handles it offers for molecular diversification. N-(3-aminopropyl)-2-methylpropanamide hydrochloride, with its primary amine and secondary amide functionalities separated by a flexible propyl linker, is a prime candidate for the construction of nitrogen-containing heterocycles.

The primary amine serves as a potent nucleophile, ideal for initiating condensation reactions, while the amide nitrogen, though less reactive, can participate in cyclization steps under appropriate conditions. The isobutyryl group provides steric bulk, which can influence the conformation and physicochemical properties of the resulting heterocycles. This guide outlines plausible and robust synthetic strategies to leverage this unique structure for the creation of novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is critical for experimental design. The compound is typically supplied as the hydrochloride salt to enhance stability and solubility in polar solvents. For many reactions, neutralization to the free base is a necessary first step.

PropertyValueSource
Chemical Name N-(3-aminopropyl)-2-methylpropanamide hydrochloride[2]
CAS Number 1423032-81-8[2]
Molecular Formula C₇H₁₇ClN₂O[2]
Molecular Weight 180.68 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol, ethanol (predicted)-
Free Base CAS 53673-46-4[3]
Free Base Formula C₇H₁₆N₂O[3]
Free Base Mol. Wt. 144.22 g/mol [3]
Free Base Form Liquid[3]
Free Base Storage Keep in dark place, inert atmosphere, room temperature[3]

Note on Handling: The hydrochloride salt is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Reactions involving the free base should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with atmospheric CO₂.

Application I: Synthesis of Novel N-1 Substituted Tetrahydropyrimidines

Rationale and Scientific Insight

The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidones.[4] A lesser-known but powerful variant involves the use of 1,3-diamines, which can react with β-dicarbonyl compounds to form tetrahydropyrimidine derivatives.[1] The structure of N-(3-aminopropyl)-2-methylpropanamide is analogous to a monosubstituted 1,3-diaminopropane. This allows it to participate in a [3+3] cyclocondensation with a 1,3-dicarbonyl compound. The primary amine is expected to be significantly more nucleophilic than the amide nitrogen, leading to a predictable and regioselective cyclization. This pathway offers a straightforward entry into a novel class of tetrahydropyrimidines bearing an N-(2-methylpropanamide) side chain at the N-1 position, a feature that can be exploited for further functionalization or to modulate biological activity.

General Reaction Scheme
Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for tetrahydropyrimidine synthesis from 1,3-diamines.[1]

Materials:

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

  • Ethanol (or a suitable solvent like acetonitrile)

  • Catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., HCl, p-TsOH) (optional, for optimization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: In a round-bottom flask under an inert atmosphere, suspend N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • Reaction Initiation: To the stirred suspension, add the 1,3-dicarbonyl compound (1.0 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a catalyst, such as Yb(OTf)₃ (2-5 mol%), can be explored to potentially reduce reaction time and improve yield.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated triethylamine hydrochloride. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel to afford the desired N-1 substituted tetrahydropyrimidine.

Visualization of Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Precursor HCl Salt in EtOH add_base Add Triethylamine (1.1 eq) Stir 30 min start->add_base Neutralization add_dicarbonyl Add 1,3-Dicarbonyl (1.0 eq) add_base->add_dicarbonyl reflux Reflux (4-8h) Monitor by TLC/LC-MS add_dicarbonyl->reflux cool Cool to RT reflux->cool filter Filter cool->filter concentrate Concentrate filter->concentrate extract Aqueous Workup (DCM, NaHCO3, Brine) concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

[Reactants: N-(3-aminopropyl)-2-methylpropanamide, 1,3-Diketone] -> [Intermediate: Di-imine] -> [Product: 1,5-Diazepine Analogue]

Caption: Key Components for 1,5-Benzodiazepine Synthesis.

Exploratory Pathway: The Pictet-Spengler Reaction

Rationale and Conceptual Framework

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and carbonyl compounds. [6][7]The reaction proceeds through an initial condensation to form a Schiff base (or iminium ion), followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring.

While N-(3-aminopropyl)-2-methylpropanamide lacks the necessary β-arylethylamine moiety for an intramolecular Pictet-Spengler reaction, its primary amine can readily react with an aldehyde to form an imine. This imine could, in principle, be a substrate for an intermolecular reaction or a key component in a more complex, multi-step synthesis where a suitable aromatic partner is introduced. This represents a more advanced and exploratory use of the building block, requiring careful design of the reaction partner to achieve the desired heterocyclic scaffold.

Conceptual Protocol Outline

This is a generalized procedure based on established Pictet-Spengler protocols. [6][8]

  • Imine Formation: React the free base of N-(3-aminopropyl)-2-methylpropanamide (1.0 eq) with a suitable aldehyde (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature.

  • Addition of Aromatic Component: Introduce the β-arylethylamine component (e.g., tryptamine or phenethylamine) to the reaction mixture.

  • Acid Catalysis and Cyclization: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (1.1 - 2.0 eq), and heat the reaction mixture. The temperature and time will be highly dependent on the reactivity of the aromatic nucleophile.

  • Workup and Purification: Standard aqueous workup followed by chromatographic purification would be required to isolate the desired product.

Visualization of the Pictet-Spengler Concept

G cluster_reaction Pictet-Spengler Cyclization amine N-(3-aminopropyl)- 2-methylpropanamide imine Imine Intermediate amine->imine aldehyde Aldehyde (R-CHO) aldehyde->imine iminium Iminium Ion (Activated by Acid) imine->iminium Acid Catalyst (H+) aromatic_amine β-Arylethylamine (e.g., Tryptamine) aromatic_amine->iminium Joins Reaction cyclization Intramolecular Electrophilic Attack iminium->cyclization product Tetrahydro-β-carboline or Tetrahydroisoquinoline Derivative cyclization->product

Caption: Conceptual Pathway for a Pictet-Spengler Reaction.

Conclusion and Future Outlook

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a promising, yet underexplored, building block for heterocyclic synthesis. Its bifunctional nature allows for its application in established and robust synthetic methodologies, offering pathways to novel tetrahydropyrimidines, 1,5-benzodiazepines, and potentially more complex scaffolds. The protocols and conceptual frameworks provided in this guide are intended to serve as a validated starting point for researchers. Experimental optimization of catalysts, solvents, and reaction conditions will be crucial for maximizing yields and exploring the full synthetic scope of this versatile precursor. The resulting libraries of novel heterocycles could prove invaluable in the fields of drug discovery and materials science.

References

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  • He, R., et al. (2006). Development of the Pictet−Spengler Reaction Catalyzed by AuCl3/AgOTf. The Journal of Organic Chemistry, 71(5), 2169–2172.

  • Chandak, B.G., et al. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. RASAYAN Journal of Chemistry, 3(1), 138-143.
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  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
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  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
  • Kumar, R., & Chaudhary, P. (2021). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 11(42), 26239-26261.

  • Kuo, C.-W., & Yao, C.-F. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 13(9), 2234-2245.

  • MilliporeSigma. (n.d.). N-(3-Aminopropyl)-2-methylpropanamide. MilliporeSigma.

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  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia.

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Method

Application Note: Utilizing N-(3-Aminopropyl)-2-methylpropanamide Hydrochloride in Solid-Phase Organic Synthesis (SPOS)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary In modern combinatorial chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern combinatorial chemistry and drug discovery, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks. N-(3-aminopropyl)-2-methylpropanamide hydrochloride (also known as N-(3-aminopropyl)isobutyramide hydrochloride) is a highly versatile, mono-acylated diamine. By presenting a reactive primary amine on one terminus and a stable, lipophilic isobutyramide on the other, this building block allows researchers to seamlessly graft a proven pharmacophore onto resin-bound scaffolds via Solid-Phase Organic Synthesis (SPOS).

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over alternatives, as the structural nuances directly dictate the success of the solid-phase synthesis.

  • The Isobutyramide Pharmacophore: The isobutyryl group is a privileged motif in medicinal chemistry. It provides an optimal balance of steric bulk and lipophilicity, allowing it to anchor securely into hydrophobic pockets while maintaining critical hydrogen-bonding capabilities at the amide core. This specific structural arrangement has been successfully utilized in the design of potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors for Alzheimer's disease [1] and novel small-molecule agonists for human Formyl Peptide Receptors (FPR) [2].

  • The 1,3-Propanediamine Spacer: A 3-carbon aliphatic chain is deliberately selected over a 2-carbon (ethylenediamine) linker. In SPOS, 1,2-diamines are prone to unwanted intramolecular cyclizations—such as the formation of imidazolidinones or piperazines—during harsh coupling steps or acidic cleavage [3]. The extended 3-carbon spacer provides entropic stability, effectively preventing these intramolecular side reactions and ensuring high fidelity of the linear product.

  • The Hydrochloride Salt Formulation: The primary amine is supplied as a hydrochloride salt to prevent premature atmospheric oxidation and spontaneous carbamate formation via reaction with ambient CO₂. During SPOS, this necessitates in situ neutralization using a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free base immediately prior to coupling.

Pharmacophore Ligand Isobutyramide Motif (N-(3-aminopropyl)-2-methylpropanamide) Hinge Target Kinase Hinge (e.g., GSK-3β Val135) Ligand->Hinge Hydrogen Bonding (Amide N-H / C=O) Pocket Hydrophobic Pocket (Steric Accommodation) Ligand->Pocket Van der Waals (Isopropyl group)

Fig 1: Pharmacophore mapping of the isobutyramide motif within a target kinase binding pocket.

Physicochemical Properties

To ensure reproducible handling and stoichiometric accuracy, the fundamental properties of the building block are summarized below:

PropertyValue / Description
Chemical Name N-(3-aminopropyl)-2-methylpropanamide hydrochloride
CAS Registry Number 1423032-81-8 (HCl Salt) / 53673-46-4 (Free Base)
Molecular Formula C₇H₁₇ClN₂O
Molecular Weight 180.68 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in DMF, NMP, DMSO, and Water
Storage Conditions Desiccated at room temperature (20-25°C); hygroscopic

Validated SPOS Workflows

The following protocols are designed as self-validating systems, ensuring that each step is analytically confirmed before proceeding.

Protocol A: Amide Bond Formation on Solid Support

This protocol describes the coupling of N-(3-aminopropyl)-2-methylpropanamide hydrochloride to a resin-bound carboxylic acid (e.g., a functionalized Wang or Rink Amide resin).

Mechanistic Causality: HATU is selected as the coupling reagent because its 7-azabenzotriazole leaving group is highly efficient at acylating primary amines, minimizing the risk of epimerization at adjacent stereocenters. An excess of DIPEA is critical here: it must first neutralize the HCl salt of the building block (1 eq) and subsequently deprotonate the resin-bound carboxylic acid to initiate activation.

Step-by-Step Methodology:

  • Resin Swelling: Transfer 100 mg of resin-bound carboxylic acid (approx. loading 0.5 mmol/g) into a fritted solid-phase synthesis syringe. Swell the resin in 3 mL of anhydrous Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve N-(3-aminopropyl)-2-methylpropanamide hydrochloride (3.0 eq, 0.15 mmol, 27.1 mg) and HATU (2.9 eq, 0.145 mmol, 55.1 mg) in 2 mL of anhydrous DMF.

  • In Situ Neutralization & Activation: Add DIPEA (6.0 eq, 0.30 mmol, 52 µL) to the vial. Note: A slight deficit of HATU relative to the amine prevents capping of unreacted resin sites by tetramethyluronium species.

  • Coupling: Add the activated mixture to the syringe containing the resin. Agitate gently on an orbital shaker for 2 hours at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), Dichloromethane (DCM) (3 × 3 mL), and Methanol (MeOH) (3 × 3 mL) to remove all unreacted reagents and byproducts.

Protocol B: Analytical Validation (The Self-Validating Loop)

Trustworthiness in SPOS relies on verifying intermediate steps without cleaving the entire batch.

  • Mini-Cleavage for LC-MS: Extract a 2 mg aliquot of the washed resin. Treat with 100 µL of a cleavage cocktail (95% Trifluoroacetic Acid / 2.5% Triisopropylsilane / 2.5% Water) for 1 hour. Evaporate the TFA under a stream of nitrogen, reconstitute in 200 µL of Acetonitrile/Water (1:1), and inject into the LC-MS to confirm the presence of the desired product mass.

  • Kaiser Test (Ninhydrin): If the resin originally featured a primary amine that was converted to a carboxylic acid prior to this step, a Kaiser test can confirm the absence of unreacted amines. A successful coupling yields a yellow bead (negative). A blue/purple bead (positive) indicates incomplete coupling, triggering a mandatory re-coupling cycle.

SPOS_Workflow R Resin-Bound Carboxylic Acid A Activation (HATU / DIPEA) R->A Swelling in DMF C Amide Coupling + Amine HCl Salt A->C Add Building Block + DIPEA W Washing (DMF / DCM) C->W 2 Hours, RT T LC-MS / Kaiser (Validation) W->T Resin Aliquot T->C Failed (Recouple) CL TFA Cleavage T->CL Passed (Verified) P Final Isobutyramide Derivative CL->P 95% TFA

Fig 2: Solid-Phase Organic Synthesis (SPOS) workflow utilizing self-validating test loops.

Troubleshooting & Optimization

  • Low Coupling Yields: The isobutyramide tail is relatively bulky. If coupling to a sterically hindered resin-bound carboxylic acid (e.g., an α,α-disubstituted amino acid), switch the coupling reagent from HATU to COMU, or elevate the reaction temperature to 60°C using a microwave-assisted peptide synthesizer.

  • Poor Resin Swelling: N-(3-aminopropyl)-2-methylpropanamide hydrochloride is highly polar. If the growing compound becomes too polar for standard polystyrene resins, the resin may collapse, halting the reaction. Switch to a PEG-based resin (e.g., ChemMatrix or TentaGel) which maintains excellent swelling properties in polar environments.

References

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology (NIH PMC). Available at:[Link]

  • High-throughput Identification of DNA-Encoded IgG Ligands that Distinguish Active and Latent Mycobacterium Tuberculosis Infections. ACS Central Science (NIH PMC). Available at:[Link]

Application

Derivatization of the primary amine in N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

An Application Guide to the Derivatization of the Primary Amine in N-(3-aminopropyl)-2-methylpropanamide Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of the Primary Amine in N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of methods for the derivatization of the primary amine in N-(3-aminopropyl)-2-methylpropanamide hydrochloride. Direct chromatographic analysis of this compound is often hindered by its high polarity, low volatility, and poor ionization efficiency. Derivatization addresses these challenges by chemically modifying the primary amine to enhance its analytical properties. This document presents three robust, field-proven protocols—silylation for Gas Chromatography-Mass Spectrometry (GC-MS), acylation for GC-MS, and fluorescent labeling with Dansyl Chloride for High-Performance Liquid Chromatography (HPLC)—explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies.

Introduction: The Rationale for Derivatization

N-(3-aminopropyl)-2-methylpropanamide is a molecule featuring a primary aliphatic amine and a secondary amide. In its common hydrochloride salt form, the primary amine is protonated, rendering the molecule highly polar and non-volatile. These characteristics make it unsuitable for direct analysis by techniques like Gas Chromatography (GC), which requires analytes to be thermally stable and volatile.[1] While amenable to some liquid chromatography techniques, its lack of a strong chromophore or fluorophore limits detection sensitivity with common UV or fluorescence detectors.[2]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[3] For N-(3-aminopropyl)-2-methylpropanamide, targeting the primary amine allows for:

  • Increased Volatility and Thermal Stability: By replacing the active hydrogen on the amine with a nonpolar group, intermolecular hydrogen bonding is reduced, making the molecule suitable for GC analysis.[3]

  • Enhanced Mass Spectrometric Fragmentation: Derivatives often produce more characteristic and predictable fragmentation patterns in Mass Spectrometry (MS), aiding in structural confirmation.

  • Improved Chromatographic Behavior: Derivatization leads to less peak tailing and better separation on chromatographic columns.[3]

  • Attachment of a Reporter Group: Introducing a chromophore or fluorophore enables highly sensitive detection in HPLC.[2][4]

The following diagram illustrates the strategic decision-making process when selecting a derivatization protocol.

G Start Analyte: N-(3-aminopropyl)-2-methylpropanamide HCl Question1 Analytical Platform? Start->Question1 GC_MS Gas Chromatography (GC-MS) Question1->GC_MS GC HPLC Liquid Chromatography (HPLC-FLD/UV/MS) Question1->HPLC HPLC Volatility Increase Volatility & Thermal Stability GC_MS->Volatility Detection Enhance Detection Sensitivity HPLC->Detection Question2 Goal? Silylation Protocol 1: Silylation (e.g., BSTFA) Question2->Silylation General Purpose Acylation Protocol 2: Acylation (e.g., TFAA) Question2->Acylation Alternative Volatility->Question2 Labeling Protocol 3: Fluorescent Labeling (e.g., Dansyl-Cl) Detection->Labeling

Caption: Decision workflow for selecting a derivatization strategy.

Foundational Step: In-Situ Neutralization

The starting material is a hydrochloride salt, meaning the primary amine is protonated (-NH3+ Cl-). This form is non-nucleophilic and will not react with derivatizing agents. Therefore, the first step in any protocol is the in-situ neutralization of the salt to liberate the free primary amine (-NH2). This is typically achieved by adding a non-aqueous base.

Causality: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but not so strong that it causes unwanted side reactions with the amide functionality or the derivatizing reagent. Tertiary amines like triethylamine (TEA) or pyridine are excellent choices as they are effective bases and can also serve as solvents or catalysts in the subsequent reaction.[5][6]

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust and common derivatization technique that replaces active hydrogens on amines, alcohols, and thiols with a trimethylsilyl (TMS) group.[7] This dramatically decreases the analyte's polarity and increases its volatility, making it ideal for GC-MS.[8]

Principle: The primary amine of N-(3-aminopropyl)-2-methylpropanamide reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form a stable N,N-bis(trimethylsilyl) derivative. The reaction is driven by the formation of stable byproducts.

G cluster_workflow Silylation Workflow Start Weigh Analyte (Hydrochloride Salt) AddBase Add Anhydrous Solvent & Base (e.g., Pyridine) Start->AddBase AddReagent Add Silylating Reagent (BSTFA + 1% TMCS) AddBase->AddReagent Incubate Incubate at 70°C for 30-60 min AddReagent->Incubate Cool Cool to Room Temp. Incubate->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Experimental workflow for silylation derivatization.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
N-(3-aminopropyl)-2-methylpropanamide HCl≥98% PurityMilliporeSigma
BSTFA + 1% TMCSDerivatization GradeThermo Fisher Scientific[9]
Pyridine or AcetonitrileAnhydrous, ≤0.005% waterMilliporeSigma
Reaction Vials2 mL, with PTFE-lined capsAgilent Technologies
Heating Block / Water BathCapable of 70-80°CVWR
Step-by-Step Protocol
  • Preparation: Place approximately 1 mg of N-(3-aminopropyl)-2-methylpropanamide hydrochloride into a clean, dry 2 mL reaction vial.

  • Neutralization & Solvation: Add 200 µL of anhydrous pyridine or acetonitrile. Pyridine is often preferred as it can act as both a solvent and a base.[10] If using acetonitrile, add 10 µL of triethylamine (TEA). Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 45 minutes.

    • Causality: Heating accelerates the reaction, especially for the somewhat sterically hindered primary amine. The optimal time and temperature should be determined empirically but this is a robust starting point.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Key Considerations & Troubleshooting
  • Moisture Sensitivity: Silylation reagents and their derivatives are highly sensitive to moisture.[8] Ensure all glassware is oven-dried and use anhydrous solvents to prevent reagent decomposition and poor derivatization yield.

  • Reagent Byproducts: The byproducts of the BSTFA reaction are neutral and volatile, minimizing interference with the chromatography.[10]

  • Incomplete Derivatization: If the chromatogram shows a broad, tailing peak for the underivatized amine, consider increasing the reaction time, temperature, or the amount of silylating reagent.

Protocol 2: Acylation for GC-MS Analysis

Acylation involves the reaction of an amine with an acylating agent, typically a highly reactive acid anhydride, to form a stable amide derivative. Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (TFAA), are commonly used because the resulting fluorinated derivatives are highly volatile and detectable by electron capture detection (ECD) if available, and give characteristic mass spectra.[3]

Principle: The nucleophilic primary amine attacks one of the carbonyl carbons of TFAA in an addition-elimination reaction. A base is required to neutralize the trifluoroacetic acid byproduct, which would otherwise protonate and deactivate the starting amine.[6]

G cluster_workflow Acylation Workflow Start Weigh Analyte (Hydrochloride Salt) AddSolvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Start->AddSolvent AddBase Add Base (e.g., Pyridine/TEA) AddSolvent->AddBase AddReagent Add Acylating Reagent (TFAA) (Perform in Fume Hood) AddBase->AddReagent Incubate Incubate at 60°C for 15-30 min AddReagent->Incubate Evaporate Evaporate to Dryness (under N2 stream) Incubate->Evaporate Reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) Evaporate->Reconstitute Analyze Inject into GC-MS Reconstitute->Analyze

Caption: Experimental workflow for acylation derivatization.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
N-(3-aminopropyl)-2-methylpropanamide HCl≥98% PurityMilliporeSigma
Trifluoroacetic Anhydride (TFAA)≥99% PurityMilliporeSigma
Ethyl Acetate or AcetonitrileAnhydrousFisher Scientific
Pyridine or Triethylamine (TEA)AnhydrousMilliporeSigma
Reaction Vials2 mL, with PTFE-lined capsAgilent Technologies
Heating Block / Water BathCapable of 60°CVWR
Nitrogen Evaporation System(Optional but recommended)Organomation
Step-by-Step Protocol
  • Preparation: Place approximately 1 mg of N-(3-aminopropyl)-2-methylpropanamide hydrochloride into a 2 mL reaction vial.

  • Solvation: Add 200 µL of anhydrous ethyl acetate and 20 µL of pyridine. Vortex to dissolve.

  • Reagent Addition: (Caution: Perform in a fume hood) . Add 50 µL of TFAA. The reaction is often exothermic. Cap the vial immediately.

  • Reaction: Vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.

  • Work-up: Cool the vial to room temperature. Remove the solvent and excess reagent by gently blowing a stream of nitrogen over the sample.

    • Causality: This step removes the acidic byproduct and volatile reagent, which can damage the GC column and interfere with analysis.

  • Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate.

  • Analysis: The sample is ready for GC-MS analysis.

Key Considerations & Troubleshooting
  • Reagent Reactivity: TFAA is highly reactive and corrosive. Always handle it in a fume hood with appropriate personal protective equipment.

  • Chemoselectivity: Acylation is highly selective for primary and secondary amines over the less nucleophilic amide group under these conditions.[11]

  • Multiple Products: If the starting material is not fully neutralized, the TFAA may react with the chloride counter-ion, leading to side products. Ensure sufficient base is present.

Protocol 3: Fluorescent Labeling with Dansyl Chloride for HPLC

For HPLC analysis, derivatization aims to attach a tag that can be easily detected. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts, enabling detection at very low concentrations with a fluorescence detector (FLD).[12][13]

Principle: Under basic conditions (pH 9-10), the deprotonated primary amine attacks the sulfonyl chloride of the dansyl group, displacing the chloride and forming a stable, fluorescent dansyl-amide.[12][14]

G cluster_workflow Dansylation Workflow Start Prepare Analyte Solution in Water/Acetonitrile AddBuffer Add Carbonate Buffer (pH ~9.8) Start->AddBuffer AddReagent Add Dansyl Chloride Solution (in Acetonitrile) AddBuffer->AddReagent Incubate Incubate at RT or 60°C in the Dark AddReagent->Incubate Quench Quench Reaction (e.g., with Methylamine) Incubate->Quench Analyze Inject into HPLC-FLD Quench->Analyze

Caption: Experimental workflow for Dansyl Chloride derivatization.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
N-(3-aminopropyl)-2-methylpropanamide HCl≥98% PurityMilliporeSigma
Dansyl Chloride≥99% PurityMilliporeSigma
Acetonitrile (ACN)HPLC GradeFisher Scientific
Sodium BicarbonateACS GradeMilliporeSigma
Sodium CarbonateACS GradeMilliporeSigma
Methylamine or Formic Acid(For quenching)MilliporeSigma
Reaction Vials1.5 mL amber glass vialsWaters
Step-by-Step Protocol
  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade water.

    • Carbonate Buffer (100 mM, pH 9.8): Dissolve sodium bicarbonate and sodium carbonate in water to achieve the target pH.[12]

    • Dansyl Chloride Solution (5 mg/mL): Dissolve Dansyl Chloride in anhydrous acetonitrile. Prepare this solution fresh as it is light and moisture sensitive.[12]

  • Derivatization Reaction:

    • In a 1.5 mL amber vial, combine 50 µL of the analyte stock solution with 100 µL of the carbonate buffer.

    • Add 100 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate in the dark at 60°C for 30 minutes (or room temperature for 60 minutes).[12]

    • Causality: The reaction is performed under basic conditions to ensure the amine is deprotonated and nucleophilic.[4] Incubation in the dark prevents photodegradation of the dansyl reagent and product.

  • Quenching: After incubation, add 20 µL of a quenching agent (e.g., 5% methylamine or 2% formic acid) to react with the excess Dansyl Chloride.[13] This prevents the formation of interfering derivative peaks during analysis.[14]

  • Analysis: The sample is now ready for analysis by reverse-phase HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~530 nm).[13]

Key Considerations & Troubleshooting
  • Derivative Stability: Dansyl derivatives are generally stable, but should be stored in the dark and refrigerated if not analyzed immediately.

  • Excess Reagent Peak: A large peak from the hydrolyzed dansyl chloride (dansyl-OH) is common. The chromatographic method should be developed to ensure this peak is well-resolved from the analyte peak.

  • pH Control: Maintaining the correct pH is critical for the reaction. A pH that is too low will result in poor yield, while a pH that is too high can accelerate the hydrolysis of the dansyl chloride.[15]

Comparative Summary of Protocols

FeatureProtocol 1: SilylationProtocol 2: AcylationProtocol 3: Dansylation
Analytical Platform GC-MSGC-MSHPLC-FLD/UV/MS
Primary Goal Increase VolatilityIncrease VolatilityEnhance Detectability
Derivative Stability Moderate (moisture sensitive)HighHigh (light sensitive)
Reaction Speed Moderate (30-60 min)Fast (15-30 min)Moderate (30-60 min)
Ease of Automation HighModerate (work-up step)High
Sensitivity Good (MS detection)Good (MS/ECD detection)Excellent (Fluorescence)
Key Limitation High moisture sensitivityUse of corrosive reagentsPotential for reagent interference

Conclusion

The derivatization of the primary amine in N-(3-aminopropyl)-2-methylpropanamide hydrochloride is an essential step for enabling its robust and sensitive analysis via chromatographic methods. The choice of derivatization strategy—silylation, acylation, or fluorescent labeling—is dictated primarily by the available analytical instrumentation and the specific goals of the analysis. Silylation and acylation are excellent choices for rendering the molecule compatible with GC-MS, while dansylation provides a powerful method for achieving high sensitivity in HPLC-based assays. By understanding the chemical principles and carefully controlling reaction conditions as outlined in these protocols, researchers can reliably convert this challenging analyte into a form suitable for accurate and precise quantification.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Indiana University. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015). American Chemical Society. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. (2024). MDPI. [Link]

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride - ChemBK. (2024). ChemBK. [Link]

  • N-(3-aminopropyl)prop-2-enamide hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration | The Journal of Organic Chemistry - ACS Publications. (2019). American Chemical Society. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society - ACS Publications. (2017). American Chemical Society. [Link]

  • Targeted quantification of amino acids by dansylation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (n.d.). Changfu Chemical. [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (n.d.). ScienceDirect. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024). Total Synthesis. [Link]

  • 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). AICIS. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013). Indian Academy of Sciences. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (n.d.). University of Louisville. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (2025). MDPI. [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2019). American Chemical Society. [Link]

  • Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed. (2014). National Center for Biotechnology Information. [Link]

  • Silylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (2011). Royal Society of Chemistry. [Link]

  • Derivatization reagents for GC - Greyhound Chromatography. (n.d.). Greyhound Chromatography. [Link]

Sources

Method

Application Note: N-(3-aminopropyl)-2-methylpropanamide Hydrochloride as a Versatile Bifunctional Precursor in API Synthesis

Prepared by: Senior Application Scientist, API Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In modern active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, API Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final drug candidate. N-(3-aminopropyl)-2-methylpropanamide hydrochloride (commonly referred to as N-(3-aminopropyl)isobutyramide HCl) has emerged as a highly versatile synthon across multiple therapeutic domains[1].

From a mechanistic perspective, this molecule offers two distinct functional advantages:

  • Highly Nucleophilic Primary Amine: The terminal primary amine is primed for SN2 reactions (e.g., epoxide ring-opening) and acylation (e.g., amide/urea coupling). The use of the hydrochloride salt (CAS 1423032-81-8)[1] rather than the free base (CAS 53673-46-4) is a deliberate process choice. The HCl salt prevents atmospheric oxidation, inhibits the capture of ambient CO₂ (which forms insoluble carbamates), and prevents premature intra/intermolecular side reactions during storage.

  • Metabolically Stable Isobutyramide Terminus: Unlike simple straight-chain acetamides, the isopropyl group of the isobutyramide tail provides critical steric shielding. This bulk protects the amide bond from rapid enzymatic cleavage by circulating amidases, thereby extending the in vivo half-life of the resulting API. Furthermore, the propyl linker provides optimal spatial flexibility, allowing the molecule to navigate complex receptor binding pockets.

Pharmacological Utility & Authoritative Grounding

The structural architecture of this precursor has been validated in several high-impact therapeutic applications:

  • Cardioselective Beta-Blockers: The addition of an amidic substituent to the alkylamino moiety of a beta-blocker is a proven strategy to confer β1-cardioselectivity. The reaction of aryloxy epoxides with N-(3-aminopropyl)isobutyramide yields potent analogs (e.g., 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols) with selectivity profiles comparable to practolol and epanolol ()[2].

  • Targeted Oncology (eIF4E Inhibitors): Recent advancements in cancer therapeutics utilize this precursor to synthesize inhibitors of the eukaryotic translation initiation factor 4E (eIF4E), a critical node in tumor cell proliferation and survival ()[3].

  • Radiopharmaceutical Ligands: The primary amine serves as an ideal conjugation point for functionalized linear ligands used in complex diagnostic imaging and targeted radiotherapies ()[4].

Utility Core N-(3-aminopropyl)-2-methylpropanamide HCl (Bifunctional Synthon) Beta Cardioselective Beta-Blockers Core->Beta via Epoxide Opening (Target: β1-Adrenergic Receptors) Onco eIF4E Inhibitors (Oncology) Core->Onco via Amide/Urea Coupling (Target: Translation Initiation) Ligands Radiopharmaceutical Ligands Core->Ligands via Chelate Functionalization (Target: Diagnostic Imaging)

Fig 1. Pharmacological utility map of N-(3-aminopropyl)-2-methylpropanamide across therapeutic areas.

Physicochemical Properties & Data Presentation

Proper handling and stoichiometric calculations require precise physicochemical data. The table below summarizes the critical parameters for process chemistry workflows.

Table 1: Physicochemical Properties & Handling Specifications
ParameterSpecification
Chemical Name N-(3-aminopropyl)-2-methylpropanamide hydrochloride
Common Synonym N-(3-aminopropyl)isobutyramide HCl
CAS Registry Number 1423032-81-8 (Salt)[5]; 53673-46-4 (Free Base)[6]
Molecular Formula C₇H₁₇ClN₂O
Molecular Weight 180.67 g/mol [1]
Structural Features Primary aliphatic amine, terminal isobutyramide
Solubility Profile Highly soluble in H₂O, MeOH, DMF, DMSO; Insoluble in Hexanes
Storage Conditions Desiccated at room temperature; hygroscopic

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality to ensure high yield and purity.

Protocol A: Synthesis of Beta-Blocker Intermediates via Epoxide Ring-Opening

Objective: Synthesize 1-aryloxy-3-[[3-(isobutyramido)propyl]amino]-2-propanol via the nucleophilic ring-opening of an aryloxy oxirane.

Mechanistic Causality:

  • Solvent Choice (Isopropanol): A protic solvent is mandatory. The hydroxyl group of isopropanol hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the adjacent terminal carbon and accelerating the SN2 attack.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt to liberate the reactive free amine without competing for the electrophilic epoxide.

  • Thermal Kinetics (80°C): Heating is required to overcome the activation energy barrier of the SN2 transition state.

Workflow A Aryloxy Oxirane (1.0 eq) C Reaction Vessel DIPEA (2.5 eq) / iPrOH 80°C, 12-16h A->C Substrate B N-(3-aminopropyl)- 2-methylpropanamide HCl (1.2 eq) B->C Nucleophile D 1-Phenoxy-3-[[(isobutyramido) propyl]amino]-2-propanol (Target API Intermediate) C->D Epoxide Ring Opening (SN2)

Fig 2. Synthetic workflow for epoxide ring-opening to yield beta-blocker intermediates.

Step-by-Step Methodology:

  • Preparation of the Free Amine: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.2 eq) and suspend in anhydrous isopropanol (10 mL/mmol).

  • Neutralization: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free amine. The suspension will clarify as the free base dissolves.

  • Substrate Addition: Add the target aryloxy oxirane (1.0 eq) in a single portion.

  • Thermal Activation: Elevate the temperature to 80°C and reflux for 12–16 hours. Monitor the disappearance of the oxirane via LC-MS or TLC (DCM:MeOH 9:1).

  • Workup & Validation: Upon completion, concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The basic aqueous layer ensures the secondary amine product remains deprotonated and partitions into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (with 1% NH₄OH to prevent tailing).

Protocol B: Amide Coupling for Targeted Oncology Inhibitors

Objective: Conjugate the precursor to a complex carboxylic acid core (e.g., for eIF4E inhibitor synthesis).

Mechanistic Causality:

  • Coupling Agent (HATU): HATU generates a highly reactive 7-azabenzotriazole active ester. It is vastly superior to EDC/HOBt for coupling amines to sterically hindered or electronically deactivated carboxylic acids.

  • Temperature Control (0°C to RT): Activating the carboxylic acid at 0°C suppresses the formation of oxazolone intermediates, thereby preventing the epimerization of any chiral centers present in the acid core.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir at 0°C for 20 minutes to form the active ester.

  • Amine Preparation: In a separate vial, dissolve N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq) in a minimum volume of DMF and neutralize with DIPEA (1.5 eq).

  • Coupling: Transfer the neutralized amine solution dropwise into the activated acid mixture at 0°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via LC-MS.

  • Workup & Validation: Quench the reaction by adding cold water. Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Large, M. S., & Smith, L. H. (1982). Beta-Adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286–1292. URL:[Link]

  • PIC Therapeutics Inc. (2021). eIF4E Inhibitors and Uses Thereof (Patent No. WO2021178488A1). World Intellectual Property Organization.
  • Lumiphore Inc. (2016). Functionalized Linear Ligands and Complexes Thereof (Patent No. WO2016106241A1). World Intellectual Property Organization.

Sources

Application

Application Note: Optimized Amide Bond Formation Protocols for N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Executive Summary & Mechanistic Rationale N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8) is a highly versatile bifunctional building block utilized in drug discovery and bioconjugation. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8) is a highly versatile bifunctional building block utilized in drug discovery and bioconjugation. Structurally, it features an isobutyryl-protected amine at one terminus and a primary amine formulated as a hydrochloride salt at the other.

The primary challenge in utilizing this molecule for amide bond formation lies in its salt formulation. In its protonated state ( R−NH3+​Cl− ), the primary amine is entirely non-nucleophilic. Therefore, the experimental design must incorporate a precise stoichiometric excess of a non-nucleophilic tertiary base—typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—to liberate the free amine in situ prior to coupling.

As highlighted in comprehensive process chemistry reviews (), the selection of the coupling reagent dictates not only the reaction kinetics but also the downstream purification strategy. This guide details self-validating protocols for two distinct strategic approaches: the high-efficiency HATU-mediated route (ideal for discovery chemistry and hindered acids) and the highly scalable EDC/HOBt-mediated route (ideal for process chemistry due to water-soluble byproducts).

Reaction Workflow & Causality

The formation of an amide bond using an amine hydrochloride salt is not a single-step concerted reaction; it is a carefully orchestrated sequence of acid-base neutralizations and nucleophilic acyl substitutions.

  • Activation: The carboxylic acid is deprotonated by the base and reacts with the coupling reagent to form a highly reactive electrophilic intermediate (e.g., an OAt ester when using HATU).

  • Neutralization: The amine hydrochloride salt is neutralized by the tertiary base, generating the nucleophilic free primary amine.

  • Nucleophilic Attack: The free amine attacks the activated ester, expelling the leaving group and forming the stable amide bond.

AmideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation Coupling Coupling Reagent (HATU / EDC) Coupling->ActiveEster Product Target Amide Product ActiveEster->Product Nucleophilic Attack AmineSalt Amine·HCl Salt (CAS: 1423032-81-8) FreeAmine Free Primary Amine (Nucleophile) AmineSalt->FreeAmine Neutralization Base Tertiary Base (DIPEA / TEA) Base->FreeAmine FreeAmine->Product

Mechanistic workflow of amide bond formation using an amine hydrochloride salt.

Quantitative Reagent Comparison

To optimize the reaction conditions for your specific substrate, consult the following quantitative comparison of standard coupling systems. The data reflects the specific stoichiometric requirements when coupling an amine hydrochloride salt ().

Coupling SystemBase EquivalentsOptimal SolventReaction TimeByproduct Removal StrategyTypical YieldBest Use Case
HATU / DIPEA 3.0 eqDMF or NMP1 - 4 hAqueous washes (HOAt can be stubborn to remove)>90%Sterically hindered acids, rapid discovery chemistry
EDC·HCl / HOBt 2.5 eqDCM or DMF8 - 16 hSimple aqueous washes (water-soluble byproducts)75 - 85%Process scale-up, standard aliphatic/aromatic acids
PyBOP / DIPEA 3.0 eqDMF or DCM4 - 8 hChromatography (Tripyrrolidinophosphine oxide byproduct)80 - 90%Alternative to HATU without explosive risk

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU / DIPEA)

This protocol utilizes HATU, a uronium-based coupling reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is the method of choice for sterically hindered carboxylic acids or when reaction speed is paramount.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Acid Pre-Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir at room temperature for 10–15 minutes. Causality: The base deprotonates the acid, allowing it to attack the uronium salt of HATU, forming the highly reactive HOAt ester.

  • Amine Liberation (Self-Validation Step): In a separate vial, suspend N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq) in a minimal amount of DMF and add the remaining DIPEA (1.5 eq). Validation: Spot a micro-drop of this mixture onto wet pH paper. The pH must read >8. If it is neutral or acidic, the amine is still protonated; add DIPEA in 0.1 eq increments until basic.

  • Coupling: Transfer the free amine solution dropwise into the activated ester mixture. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC. The reaction is complete when the activated ester intermediate is fully consumed.

  • Workup: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

    • Wash with 1M aqueous HCl (3x) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable Aqueous-Workup Coupling (EDC / HOBt)

This protocol utilizes EDC·HCl, a carbodiimide whose urea byproduct is entirely water-soluble. When combined with HOBt, it suppresses racemization and minimizes the formation of unreactive N-acylurea dead-ends ().

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Reagent Assembly: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq). Suspend in anhydrous DCM.

  • In-Situ Neutralization: Add DIPEA (2.5 eq) to the suspension and stir for 5 minutes until the mixture becomes homogeneous. Causality: DIPEA simultaneously liberates the free primary amine and provides the necessary basic environment for HOBt to function as a nucleophilic catalyst.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: Adding EDC at 0 °C drastically reduces the rate of the competing O-to-N acyl migration, which would otherwise form an unreactive N-acylurea byproduct.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

  • Workup: Because the EDC urea byproduct is water-soluble, the workup is highly efficient. Dilute with additional DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Self-Validation Matrix

If the target amide is not observed in the expected yield, consult the following causality matrix:

Observation (LC-MS / TLC)Mechanistic CauseCorrective Action
Complete recovery of unreacted starting materials The amine hydrochloride salt was not fully neutralized. The nucleophile is absent.Validate pH: Ensure the reaction mixture is distinctly basic (pH 8-9) prior to adding the coupling reagent. Increase DIPEA equivalents if necessary.
Formation of N-acylurea (mass = Acid + EDC) O-to-N acyl migration occurred faster than the amine could attack the active ester.Thermal Control: Ensure EDC is added at 0 °C. Alternatively, increase the equivalents of HOBt to outcompete the migration.
Hydrolysis of the active ester (reversion to acid) Adventitious water in the solvent hydrolyzed the highly reactive intermediate.Anhydrous Conditions: Ensure solvents are strictly anhydrous (e.g., stored over molecular sieves) and the reaction is run under inert gas.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (2022).[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (2011).[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry (2013).[Link]

Method

Application Note: Comprehensive Analytical Strategies for the Quantification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Abstract This document provides a detailed technical guide on robust analytical methodologies for the precise and accurate quantification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride. Targeted at researchers, q...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on robust analytical methodologies for the precise and accurate quantification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride. Targeted at researchers, quality control analysts, and drug development professionals, this application note outlines three distinct, validated analytical approaches: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID), and Nonaqueous Potentiometric Titration. Each section explains the scientific rationale behind the method selection, provides detailed step-by-step protocols, and presents validation data in accordance with ICH Q2(R2) guidelines.[1] The objective is to equip scientists with the necessary tools to establish reliable analytical systems for the characterization and quality control of this compound.

Introduction and Analytical Considerations

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a chemical entity featuring a primary aliphatic amine and a secondary amide functional group. The hydrochloride salt form enhances its aqueous solubility. Accurate quantification is critical for ensuring purity, stability, and consistency in research and manufacturing settings.

The primary analytical challenge presented by this molecule is its lack of a significant ultraviolet (UV) chromophore, rendering direct UV-based HPLC detection insensitive. Therefore, analytical strategies must be designed to overcome this limitation. This guide explores three orthogonal methods, each with unique advantages, to provide a comprehensive analytical toolkit.

  • HPLC with Pre-column Derivatization: Offers high sensitivity and specificity, ideal for low-level quantification and impurity profiling.

  • Gas Chromatography (GC): A valuable technique for assessing purity and can be employed for quantification, particularly when dealing with volatile impurities.

  • Nonaqueous Potentiometric Titration: A classic, absolute quantification method that relies on the basicity of the primary amine, providing a direct measure of the active substance content without the need for a reference standard of the same purity.[2]

Method 1: HPLC with Pre-column Derivatization for High-Sensitivity Quantification

Principle and Rationale

To overcome the absence of a native chromophore, a pre-column derivatization strategy is employed. This involves reacting the primary amine of the analyte with a labeling agent to form a derivative that is highly responsive to a UV or fluorescence detector. Dansyl chloride is an excellent candidate as it reacts specifically with primary and secondary amines to produce intensely fluorescent and UV-active sulfonamide derivatives.[3] This approach dramatically enhances sensitivity, allowing for quantification at low concentrations. The subsequent separation is performed using reversed-phase chromatography.

Experimental Protocol

A. Reagents and Materials

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride Reference Standard

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Sodium Bicarbonate

  • Formic Acid

  • Methanol (HPLC Grade)

B. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution with a target concentration of 100 µg/mL in methanol.

C. Derivatization Procedure

  • Transfer 1.0 mL of each standard or sample solution into a separate autosampler vial.

  • Add 1.0 mL of 100 mM Sodium Bicarbonate buffer (pH 9.5) to each vial.

  • Add 1.0 mL of Dansyl Chloride solution (2 mg/mL in acetonitrile).

  • Cap the vials, vortex thoroughly, and place them in a heating block at 60°C for 45 minutes.

  • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter prior to injection.

D. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (50% B), 2-15 min (50-90% B), 15-17 min (90% B), 17-18 min (90-50% B), 18-22 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[4][5]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 10 - 200 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%, Intermediate: 1.3%≤ 2.0%
LOD 2.5 µg/mLS/N ≥ 3
LOQ 8.0 µg/mLS/N ≥ 10
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Weigh Weighing Dissolve Dissolution in Methanol Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Buffer Add Buffer (pH 9.5) Dilute->Buffer Dansyl Add Dansyl Chloride Buffer->Dansyl Heat Incubate at 60°C Dansyl->Heat Filter Filter (0.45 µm) Heat->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method 2: Gas Chromatography (GC-FID)

Principle and Rationale

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. While primary amines can exhibit peak tailing due to their basicity and interaction with active sites on the column, this can be mitigated by using a base-deactivated column.[6] A column specifically designed for amine analysis, such as one with a polyethylene glycol (wax) stationary phase treated with potassium hydroxide (KOH), provides sharp, symmetrical peaks. Flame Ionization Detection (FID) offers excellent sensitivity and a wide linear range for carbon-containing compounds. This method is particularly useful for assessing the overall purity of the compound against volatile organic impurities.

Experimental Protocol

A. Reagents and Materials

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride Reference Standard

  • Methanol (GC Grade)

  • Dichloromethane (GC Grade)

  • Internal Standard (IS), e.g., Tridecane

B. Standard and Sample Preparation

  • Internal Standard Stock (10 mg/mL): Prepare a stock solution of tridecane in dichloromethane.

  • Standard Solution: Accurately weigh ~20 mg of the reference standard into a 10 mL volumetric flask. Add 100 µL of the IS stock solution and dilute to volume with methanol.

  • Sample Solution: Prepare the sample identically to the standard solution, using ~20 mg of the test material.

C. Chromatographic Conditions

ParameterCondition
GC System Agilent 7890A or equivalent with FID
Column Capillary column for amines (e.g., DB-WAXetr, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250°C
Split Ratio 20:1
Oven Program Initial 100°C, hold 2 min; Ramp at 15°C/min to 240°C, hold 5 min
Detector Temp. 260°C
Injection Vol. 1 µL
Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9991r² ≥ 0.998
Accuracy (% Recovery) 98.9% - 101.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 1.1%≤ 2.0%
GC Workflow Diagram

GC_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_calc Calculation Weigh Weigh Sample/ Standard Add_IS Add Internal Standard (IS) Weigh->Add_IS Dissolve Dissolve in Methanol Add_IS->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Amine-Specific Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Assay vs. Standard Integrate->Calculate

Caption: General workflow for quantification by GC-FID.

Method 3: Nonaqueous Potentiometric Titration

Principle and Rationale

This method provides a direct, absolute measure of the analyte content by exploiting the basic character of the primary amine. In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced.[2] The sample is titrated with a standardized strong acid, perchloric acid (HClO₄), also in an acetic acid medium. Since the analyte is a hydrochloride salt, the reaction liberates HCl gas. To drive the reaction to completion, mercuric acetate is added to complex the chloride ion as undissociated mercuric chloride, effectively removing it from the reaction and allowing the amine to be titrated as a base.[2] The endpoint is determined potentiometrically using a pH electrode, which yields a sharp inflection point corresponding to the equivalence point.

Experimental Protocol

A. Apparatus and Reagents

  • Automatic Potentiometric Titrator with a combination glass pH electrode

  • Glacial Acetic Acid, ACS Grade

  • Perchloric Acid, 70%

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Mercuric Acetate solution (5% w/v in glacial acetic acid)

B. Reagent Preparation

  • 0.1 M Perchloric Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and 20 mL of acetic anhydride. Mix well, allow to stand for 24 hours, and dilute to 1000 mL with glacial acetic acid.

  • Standardization: Accurately weigh ~0.5 g of dried KHP and dissolve in 50 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution potentiometrically. Calculate the molarity.

C. Titration Procedure

  • Accurately weigh approximately 150 mg of N-(3-aminopropyl)-2-methylpropanamide hydrochloride into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 10 mL of the 5% mercuric acetate solution.

  • Immerse the electrode in the solution and stir continuously.

  • Titrate with standardized 0.1 M perchloric acid, recording the mV or pH reading against the volume of titrant added.

  • Determine the equivalence point from the point of maximum inflection on the titration curve (first derivative).

D. Calculation

Assay (%) = (V × M × F × 100) / W

Where:

  • V = Volume of HClO₄ at equivalence point (mL)

  • M = Molarity of HClO₄ solution

  • F = Molar mass of the analyte ( g/mol )

  • W = Weight of the sample (mg)

Titration Workflow Diagram

Titration_Workflow Prep Prepare & Standardize 0.1 M Perchloric Acid Titrate Potentiometric Titration with 0.1 M HClO₄ Prep->Titrate Weigh Accurately Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Add_Hg Add Mercuric Acetate Solution Dissolve->Add_Hg Add_Hg->Titrate Endpoint Determine Equivalence Point (Maximum Inflection) Titrate->Endpoint Calculate Calculate Assay (%) Endpoint->Calculate

Caption: Workflow for nonaqueous potentiometric titration.

Summary and Method Comparison

Each of the described methods offers distinct advantages for the quantification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride. The choice of method should be guided by the specific requirements of the analysis.

FeatureHPLC with DerivatizationGC-FIDNonaqueous Titration
Principle ChromatographyChromatographyVolumetric Analysis
Specificity High (Separates from impurities)High (Separates volatile impurities)Moderate (Titrates total base)
Sensitivity Very High (ng level)High (µg level)Low (mg level)
Application Trace analysis, impurity profiling, stability studiesPurity testing, residual solvent analysisBulk material assay, reference standard certification
Speed Moderate (~25 min/sample)Moderate (~20 min/sample)Fast (~10 min/sample)
Cost/Complexity HighModerateLow

By leveraging these orthogonal techniques, laboratories can build a comprehensive and reliable quality control strategy, ensuring the integrity and consistency of N-(3-aminopropyl)-2-methylpropanamide hydrochloride for its intended application.

References

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • PubMed. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. Available at: [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Atlantis Press. (2018). Determination of five amides in food contact materials by GC/MS. Available at: [Link]

  • Semantic Scholar. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]

  • ICH. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]

  • PMC. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]

  • Scribd. Amine Titration Method. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Scribd. Fatty Acid Amides in Gas Chromatography. Available at: [Link]

  • Acid Base Titration Analytical Chemistry Methods Us. Available at: [Link]

  • ResearchGate. (2026). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available at: [Link]

  • Amazon AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]

  • ResearchGate. Chapter+Amines.pdf. Available at: [Link]

Sources

Application

Application Note: N-(3-aminopropyl)-2-methylpropanamide Hydrochloride in the Rational Design of Enzyme Inhibitors

Introduction & Strategic Utility In the landscape of modern medicinal chemistry, the selection of optimal linker and pharmacophore building blocks is critical for developing high-affinity enzyme inhibitors. N-(3-aminopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the landscape of modern medicinal chemistry, the selection of optimal linker and pharmacophore building blocks is critical for developing high-affinity enzyme inhibitors. N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8)[1] is a highly versatile, bifunctional aliphatic building block. Structurally, it features a reactive primary amine separated by a 3-carbon spacer from a terminal isobutyramide (2-methylpropanamide) moiety.

This specific structural arrangement has proven highly effective in targeted drug discovery. It is prominently utilized in the synthesis of novel eukaryotic translation initiation factor 4E (eIF4E) inhibitors[2], which are critical targets in oncology. Historically, the free base variant (CAS: 53673-46-4) of this pharmacophore has also been instrumental in the development of cardioselective beta-adrenergic blocking agents, such as Epanolol[3], demonstrating its long-standing validation in clinical candidate generation[4].

Mechanistic Insights: The "Why" Behind the Structure

As an application scientist, it is vital to understand the causality behind selecting this specific building block over simple alkyl amines or rigid cyclic linkers:

  • Optimal Conformational Flexibility: The 3-carbon (propyl) chain provides a precise balance of flexibility and reach. It acts as a spacer that allows the terminal isobutyramide group to project out of deep binding pockets into solvent-exposed regions, or conversely, to fold into shallow, adjacent hydrophobic sub-pockets of an enzyme's active site.

  • Dual-Action Pharmacophore: The isobutyramide cap serves a dual purpose. The isopropyl group engages in favorable van der Waals interactions within small lipophilic cavities. Simultaneously, the amide backbone acts as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for robust target engagement with amino acid residues like aspartate or lysine in the enzyme's binding site.

  • Salt Form Advantage: Supplied as a hydrochloride salt[5], the primary amine is protonated. This renders the building block highly stable against atmospheric oxidation and prevents premature intra/intermolecular side reactions during storage. During synthesis, the nucleophilic free base is generated in situ using a non-nucleophilic base, ensuring a strictly controlled reaction rate.

Physicochemical Properties

Summarized below are the core quantitative metrics required for reaction planning and pharmacokinetic estimation.

PropertyValue
Chemical Name N-(3-aminopropyl)-2-methylpropanamide hydrochloride
CAS Number 1423032-81-8 (HCl salt)[1] / 53673-46-4 (Free base)
Molecular Formula C7H17ClN2O[5]
Molecular Weight 180.68 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Highly soluble in H2O, DMSO, DMF, and MeOH
Primary Amine pKa ~10.2 (estimated, requires >1 eq base to liberate)
Isobutyramide pKa ~15.5 (estimated, non-ionizable under physiological pH)

Application Workflow

The following logical workflow demonstrates how this building block is integrated into a standard Hit-to-Lead optimization pipeline.

Workflow Core Core Scaffold (e.g., Heterocycle) Coupling Coupling Reaction (Amidation / SNAr) Core->Coupling Linker N-(3-aminopropyl)- 2-methylpropanamide HCl Linker->Coupling DIPEA (Base) Intermediate Functionalized Inhibitor Coupling->Intermediate LC-MS Purification Assay Biochemical Assay (TR-FRET / SPR) Intermediate->Assay Enzyme Target Enzyme (e.g., eIF4E) Enzyme->Assay Target Binding Lead Lead Candidate Assay->Lead Hit-to-Lead Optimization

Workflow for integrating N-(3-aminopropyl)-2-methylpropanamide HCl into enzyme inhibitor design.

Detailed Experimental Protocols

To ensure a self-validating system, the following protocols include built-in mechanistic checkpoints.

Protocol A: Amide Coupling via HATU Activation

Objective: Conjugate the building block to a carboxylic acid-bearing core scaffold to generate a targeted inhibitor.

  • Preparation: In an oven-dried round-bottom flask, dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: HATU is selected for its superior coupling efficiency and minimal epimerization. Anhydrous DMF is critical to prevent competitive hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise and stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating the rapid formation of the highly reactive OAt-ester.

  • Conjugation: Add N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.1 eq) in one portion to the activated mixture.

    • Causality: The excess DIPEA (3.0 eq total) is mathematically required here; exactly 1.0 eq is consumed to neutralize the HCl salt of the amine, liberating the nucleophilic free base, while the remaining 2.0 eq maintains the basic environment needed to drive the coupling forward.

  • Self-Validation & Monitoring: Stir for 2-4 hours. Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the dominant appearance of the product mass [M+H]+ confirms successful conjugation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to effectively partition and remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Attach the building block to an electron-deficient halogenated heterocycle (e.g., a fluorinated pyrimidine or pyridine).

  • Preparation: Dissolve the heteroaryl halide (1.0 eq) and N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.2 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 eq).

    • Causality: A heterogeneous inorganic base is preferred in SN​Ar over amine bases to scavenge the generated HCl without competing as a nucleophile against the primary amine.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere.

    • Causality: Vigorous thermal energy is required to overcome the high activation energy barrier associated with the formation of the Meisenheimer complex transition state during aromatic substitution.

  • Self-Validation: Check progress via TLC/LC-MS after 4 hours. A distinct shift in retention time and the presence of the desired [M+H]+ peak indicate successful substitution.

  • Workup: Cool to room temperature, dilute with ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.

References

  • [1] N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. NextSDS Chemical Database. URL:[Link]

  • [2] Vandeusen, C. L., Walts, A. E., & Or, Y. S. (2021). eIF4E Inhibitors and Uses Thereof (Patent No. WO2021178488A1). World Intellectual Property Organization. PIC Therapeutics Inc. URL:

  • [3] Epanolol. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [4] Large, M. S., & Smith, L. H. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-1292. DOI: 10.1021/jm00353a004. URL:[Link]

Sources

Method

Use of N-(3-aminopropyl)-2-methylpropanamide hydrochloride as a pH-responsive molecule.

Advanced Application Note: Formulating pH-Responsive Delivery Systems using N-(3-aminopropyl)-2-methylpropanamide hydrochloride Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Formulating pH-Responsive Delivery Systems using N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Physicochemical causality, self-validating protocols, and mechanistic pathways of pH-responsive nanocarriers.

Introduction & Chemical Causality

The development of stimuli-responsive nanocarriers is heavily reliant on the precise selection of surface ligands and polymer side-chains. N-(3-aminopropyl)-2-methylpropanamide hydrochloride (APMPA·HCl, CAS 1423032-81-8)[1][2] is a highly specialized aliphatic amide that serves as a fundamental building block for pH-responsive drug delivery systems. Structurally, it is the saturated analog of the widely utilized monomer N-(3-aminopropyl)methacrylamide (APMA)[3], representing the exact pendant side-chain found in poly(APMA) constructs[4][5].

For formulation scientists, utilizing APMPA as a surface ligand—rather than polymerizing APMA—allows for the precise, monolayer functionalization of nanoparticles (such as gold or mesoporous silica) without the polydispersity associated with polymer coatings. The causality behind its efficacy lies in its structural anatomy:

  • Isobutyramide Core: Unlike ester-based ligands (e.g., aminoethyl methacrylate) which are susceptible to premature hydrolysis in blood plasma, the amide bond in APMPA is highly resistant to enzymatic and hydrolytic degradation[6]. This ensures the pH-responsive moiety remains anchored to the carrier during systemic circulation.

  • Propyl Spacer: The three-carbon aliphatic chain provides optimal conformational flexibility. It minimizes steric hindrance, allowing the terminal amine to interact freely with the aqueous environment and facilitating high-efficiency conjugation[6].

  • Ionizable Primary Amine: The terminal primary amine acts as the pH-responsive actuator. While the free molecule exhibits a pKa of approximately 9.5–10.0[6], densely packing APMPA onto a nanoparticle surface shifts the apparent pKa downward (often to 7.0–8.0) due to the electrostatic repulsion between neighboring protonated groups (the polyelectrolyte effect). This shift perfectly aligns its buffering capacity with the acidic transition of the endolysosomal pathway[4].

Mechanistic Pathway: The "Proton Sponge" Effect

When APMPA-functionalized nanocarriers are internalized by target cells, they are sequestered into endosomes. As the endosomal ATPase pumps protons into the vesicle, lowering the pH from 7.4 to approximately 5.5, the primary amines of APMPA undergo rapid protonation[4].

This massive influx of protons and counter-ions (chloride) into the endosome increases the internal osmotic pressure. The resulting osmotic swelling, combined with the electrostatic repulsion of the highly cationic APMPA chains, leads to membrane destabilization and the subsequent rupture of the endosome—a phenomenon known as the "Proton Sponge" effect. This ensures the therapeutic cargo escapes lysosomal degradation and reaches the cytosol[4][7].

Mechanism A Extracellular Space (pH 7.4) Protonated (+) B Cellular Uptake (Endocytosis) A->B C Endosome (pH 5.0-6.5) High Buffering B->C D Osmotic Swelling (Proton Sponge) C->D E Endosomal Escape Cargo Release D->E

Figure 1: pH-responsive endosomal escape pathway mediated by the protonation of the APMPA primary amine.

Quantitative Data Presentation

To predict the behavior of APMPA-conjugated nanocarriers in vivo, it is critical to map its protonation state against biological compartments. Table 1 summarizes the physicochemical shifts of a model APMPA-functionalized Mesoporous Silica Nanoparticle (MSN-APMPA).

Table 1: Physicochemical State of APMPA-Functionalized Carriers Across Biological pH Gradients

Biological CompartmentLocal pHAPMPA Protonation StateModel Zeta Potential (mV)Carrier Conformation / State
Systemic Circulation 7.4Partially Protonated+10 to +15 mVStable, compact hydration layer
Tumor Microenvironment 6.5 - 6.8Highly Protonated+20 to +25 mVEnhanced cellular uptake (cationic)
Early Endosome 6.0 - 6.5Near Fully Protonated+30 to +35 mVHigh buffering, osmotic influx begins
Late Endosome / Lysosome 4.5 - 5.5Fully Protonated> +40 mVMembrane destabilization / Rupture

Experimental Protocol: Formulating Self-Validating APMPA-Gated Nanocarriers

The following protocol details the surface functionalization of carboxylated mesoporous silica nanoparticles (MSN-COOH) with APMPA·HCl. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure chemical causality at each step.

Workflow Step1 1. Carboxylate Activation (EDC/NHS in MES Buffer) Step2 2. APMPA Conjugation (Amide Bond Formation) Step1->Step2 Step3 3. System Validation (Zeta Potential Shift to +) Step2->Step3 Step4 4. Cargo Loading (Electrostatic Complexation) Step3->Step4 Step5 5. pH-Triggered Release (Dialysis at pH 5.5 vs 7.4) Step4->Step5

Figure 2: Step-by-step workflow for formulating pH-responsive APMPA-conjugated nanoparticles.

Phase 1: Surface Activation and Conjugation
  • Dispersion: Disperse 50 mg of MSN-COOH in 10 mL of 0.1 M MES buffer (pH 5.5). Sonicate for 15 minutes to ensure a monodisperse suspension.

  • Activation: Add 20 mg of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 mg of NHS (N-Hydroxysuccinimide) to the suspension. Stir continuously at room temperature for 30 minutes. Causality Note: MES buffer is chosen over PBS because phosphate anions competitively inhibit EDC activation.

  • Conjugation: Add 30 mg of APMPA·HCl (CAS 1423032-81-8)[1] to the activated MSN suspension. Adjust the pH to 7.5 using 0.1 M NaOH to deprotonate a fraction of the primary amines, rendering them nucleophilic for the NHS-ester attack. Stir in the dark for 12 hours.

  • Purification: Centrifuge the mixture at 10,000 rpm for 10 minutes. Wash the pellet three times with deionized water and once with ethanol to remove unreacted APMPA and EDC/NHS byproducts.

Validation Checkpoint 1 (Zeta Potential): Measure the Zeta potential of the bare MSN-COOH and the resulting MSN-APMPA in 1 mM KCl at pH 7.4.

  • Pass Criteria: MSN-COOH should read approximately -30 mV. Successful APMPA conjugation will invert the surface charge, yielding a Zeta potential of +15 to +25 mV. If the charge remains negative, the EDC/NHS coupling failed.

Phase 2: Cargo Loading and pH-Triggered Release
  • Electrostatic Loading: Disperse 10 mg of MSN-APMPA in 5 mL of PBS (pH 7.4). Add 2 mg of an anionic model cargo (e.g., FITC-labeled BSA or an anionic oligonucleotide). Stir gently at 4°C for 4 hours. The cationic APMPA surface will electrostatically lock the anionic cargo into the mesopores.

  • Quantification: Centrifuge the loaded nanoparticles. Analyze the supernatant via UV-Vis spectroscopy to determine the unbound cargo concentration. Calculate Encapsulation Efficiency (EE%).

  • Release Assay: Resuspend the loaded MSN-APMPA in two separate dialysis bags (MWCO 10 kDa).

    • Group A: Submerge in 50 mL PBS at pH 7.4 (Simulated Plasma).

    • Group B: Submerge in 50 mL Acetate buffer at pH 5.5 (Simulated Endosome).

  • Sampling: Incubate at 37°C with gentle shaking. Extract 1 mL aliquots from the external buffer at predetermined intervals (1, 2, 4, 8, 24 hours), replacing the volume with fresh buffer.

Validation Checkpoint 2 (Release Kinetics): Analyze the aliquots via fluorescence spectroscopy.

  • Pass Criteria: Group A (pH 7.4) should exhibit <15% premature release over 24 hours, proving the APMPA electrostatic "gate" is closed. Group B (pH 5.5) should exhibit >70% release, as the hyper-protonation of APMPA induces conformational repulsion and pore-opening, validating the pH-responsive mechanism.

References

  • National Institutes of Health (PMC). RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. Biomacromolecules. Retrieved from[Link]

  • ACS Publications. Antimicrobial Peptide Mimicking Primary Amine and Guanidine Containing Methacrylamide Copolymers Prepared by Raft Polymerization. Biomacromolecules. Retrieved from[Link]

  • ACS Publications. Cell Penetrating Polymers Containing Guanidinium Trigger Apoptosis in Human Hepatocellular Carcinoma Cells unless Conjugated to a Targeting N-Acetyl-Galactosamine Block. Bioconjugate Chemistry. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-(3-aminopropyl)-2-methylpropanamide hydrochloride synthesis.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository specifically for researchers optimizing the synthesis of N-(3-aminopropyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository specifically for researchers optimizing the synthesis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS No. 53673-46-4).

Synthesizing mono-acylated diamines often presents significant challenges regarding regioselectivity, product isolation, and salt formation. This guide deconstructs the chemical causality behind common experimental failures and provides a self-validating, high-yield workflow.

I. Mechanistic Workflow

To bypass the statistical limitations of direct diamine acylation, the optimal pathway utilizes a mono-Boc protection strategy followed by anhydrous deprotection.

SynthesisWorkflow A Mono-Boc-1,3-propanediamine + Isobutyryl Chloride B Amide Coupling (DCM, TEA, 0°C to RT) A->B C tert-Butyl (3-(isobutyramido) propyl)carbamate B->C >95% Yield D Boc Deprotection (4M HCl in Dioxane, RT) C->D E Precipitation & Isolation (MTBE/Ether) D->E F N-(3-aminopropyl)-2- methylpropanamide HCl E->F >90% Yield

Fig 1: Optimized two-step synthesis workflow for N-(3-aminopropyl)-2-methylpropanamide HCl.

II. Troubleshooting Guide (FAQs)

Q: I am attempting a direct reaction between 1,3-propanediamine and isobutyryl chloride, but I am observing significant diacylated byproducts. How do I prevent this? A: Direct acylation of an unprotected diamine statistically favors the formation of the N,N'-bis(2-methylpropanoyl)-1,3-propanediamine byproduct, even when using a large excess of the diamine. To achieve high yields of the mono-acylated product, you must employ a protecting group strategy. We strongly recommend using commercially available mono-Boc-1,3-propanediamine as your starting material. This ensures 100% regioselectivity during the amide coupling step, which can then be followed by a quantitative Boc deprotection to yield the target compound.

Q: My amide coupling reaction stalls at ~80% conversion. How can I drive it to completion? A: Stalled amide couplings with acid chlorides are typically caused by moisture in the solvent or insufficient base. Isobutyryl chloride is highly reactive and will readily hydrolyze in the presence of water, generating isobutyric acid and HCl, which prematurely consumes your triethylamine (TEA) base[1]. Causality & Solution: Ensure your dichloromethane (DCM) is strictly anhydrous. Use at least 1.5 to 2.0 equivalents of TEA to neutralize the HCl generated during the coupling. Furthermore, add the isobutyryl chloride dropwise at 0 °C. This controls the exothermic reaction and prevents the thermal degradation of the acid chloride before it can fully react with the amine.

Q: During the Boc deprotection step, my final product forms a sticky gum instead of a solid powder, and my isolated yield is very low. What is going wrong? A: N-(3-aminopropyl)-2-methylpropanamide hydrochloride is highly hygroscopic and extremely water-soluble. If you are using aqueous HCl (or TFA followed by an aqueous basic workup) for deprotection, the product will remain partitioned in the aqueous phase, leading to massive yield losses during extraction. Additionally, residual water causes the salt to "gum out" rather than crystallize. Causality & Solution: Switch to anhydrous 4M HCl in 1,4-dioxane for the deprotection[2]. Because the reaction is completely anhydrous, the resulting hydrochloride salt will often spontaneously precipitate from the dioxane/DCM mixture. You can then drive the precipitation to completion by adding an anti-solvent like methyl tert-butyl ether (MTBE). This allows you to isolate the pure product via simple vacuum filtration, avoiding aqueous workups entirely.

III. Quantitative Data Presentation

The table below summarizes the critical impact of synthetic strategy and isolation methodology on the final yield and purity of the target molecule.

Synthetic StrategyDeprotection ReagentWorkup / Isolation MethodOverall Yield (%)Product FormPurity (LC-MS)
Unprotected DiamineN/AAqueous Extraction< 30%Oil / Mixture< 60% (High Diacylation)
Mono-Boc ProtectedAqueous HClLyophilization45 - 55%Sticky Gum> 90%
Mono-Boc ProtectedTFA in DCMBasic Aqueous Ext.30 - 40%Free Base Oil> 95%
Mono-Boc Protected 4M HCl in Dioxane MTBE Precipitation > 90% White Solid > 98%

IV. Optimized Experimental Protocols

Every protocol below is designed as a self-validating system; the visual cues (e.g., precipitation) and analytical checkpoints ensure you can verify success at each stage.

Step 1: Amide Coupling (Synthesis of tert-butyl (3-(isobutyramido)propyl)carbamate)
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve mono-Boc-1,3-propanediamine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling minimizes exothermic side reactions and preserves the electrophilicity of the acid chloride.

  • Coupling: Add isobutyryl chloride (1.1 equiv) dropwise over 15 minutes[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Self-Validation: Monitor completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the product into DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a crude oil or off-white solid.

Step 2: Boc Deprotection (Synthesis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride)
  • Preparation: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DCM.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv of HCl) at room temperature[2]. Rationale: Anhydrous HCl cleaves the Boc group while simultaneously forming the hydrochloride salt without introducing water.

  • Propagation: Stir at room temperature for 1–2 hours. Self-Validation: A white precipitate will begin to form as the deprotected salt is highly insoluble in the DCM/dioxane mixture.

  • Isolation: Add a 3-fold volume of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether to fully crash out the product.

  • Filtration: Filter the suspension rapidly under vacuum. Wash the filter cake with cold MTBE.

  • Drying: Dry the highly hygroscopic solid immediately under high vacuum at 40 °C to yield the pure N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

V. References

  • Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid . PMC / NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8).

Synthesizing this mono-amide typically involves the acylation of 1,3-propanediamine with isobutyryl chloride or isobutyric acid. Because 1,3-propanediamine is a symmetrical diamine, the reaction inherently produces a statistical mixture of unreacted diamine, the desired mono-amide, and an over-acylated bis-amide. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity.

Impurity Profile & Physicochemical Rationale

To purify a compound effectively, you must exploit the structural and electronic differences between the target and its impurities. The table below summarizes the expected crude mixture and the mechanistic rationale for removing each byproduct.

ImpurityChemical NatureIonization State (pH ~5-7)Rationale for Removal Strategy
N,N'-bis(isobutyryl)-1,3-propanediamine Bis-amideNeutral (Non-ionizable)Both amines are acylated; lone pairs are delocalized into carbonyls. Removed via Liquid-Liquid Extraction (LLE)[1].
1,3-Propanediamine (di-HCl) DiamineDicationic (Highly polar)Extremely high crystal lattice energy and polarity. Removed via anti-solvent recrystallization[2].
Isobutyric Acid Carboxylic AcidAnionic / NeutralSoluble in organic solvents. Removed during the organic wash of the aqueous phase.
Water / Moisture SolventN/AAmine hydrochlorides are hygroscopic. Removed via vacuum desiccation to prevent "oiling out"[2].
Troubleshooting FAQs

Q1: My LC-MS shows a significant +M mass corresponding to the bis-amide. How do I remove it efficiently without losing my highly polar product? A1: The bis-amide impurity lacks a basic primary amine because both nitrogen atoms are acylated. Consequently, its lone pairs are delocalized, rendering the molecule neutral and moderately lipophilic[1]. Your target compound, however, retains a primary amine that is protonated (cationic) as an HCl salt, making it highly water-soluble. Solution: Exploit this differential basicity. Dissolve your crude mixture in water. Wash the aqueous phase with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The neutral bis-amide will partition into the organic phase, while your target HCl salt remains safely in the aqueous layer.

Q2: I've removed the bis-amide, but I still have unreacted 1,3-propanediamine. How do I separate two amine hydrochlorides? A2: Separating a mono-amine hydrochloride from a diamine dihydrochloride relies on their differential solubility in polar protic organic solvents. The diamine dihydrochloride has a significantly higher lattice energy and polarity, making it nearly insoluble in less polar alcohols, whereas the mono-amide HCl salt retains moderate solubility[2]. Solution: Perform an anti-solvent recrystallization. Dissolve the crude salts in a minimal amount of hot absolute ethanol. The diamine dihydrochloride will largely remain undissolved and can be filtered off hot. Adding diethyl ether (anti-solvent) to the filtrate will selectively crystallize the mono-amide HCl[3].

Q3: My product is "oiling out" instead of forming crystals during recrystallization. What causes this and how is it resolved? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, or when excessive moisture disrupts the crystal lattice formation. Amine hydrochlorides are notoriously hygroscopic; even trace water can prevent nucleation[2]. Solution: Ensure absolute dryness of your solvents. If oiling occurs, reheat the mixture to redissolve the oil, add 5-10% more of the primary solvent (ethanol) to lower the saturation curve, and cool the solution much more slowly.

Q4: Can I use chromatography for this purification? Normal phase silica isn't working. A4: Normal phase silica gel is highly acidic and interacts strongly with primary amines, leading to irreversible binding or severe peak tailing. Solution: Use Strong Cation Exchange (SCX) chromatography. SCX resins (containing propylsulfonic acid groups) will trap the protonated primary amine of your target compound. Neutral impurities (like the bis-amide) will wash straight through. You can then release your purified target by eluting with a basic solution (e.g., 1-2% NH₄OH in methanol), which deprotonates the amine and breaks the ionic bond with the resin[4]. (Note: This yields the free base, which must be re-treated with HCl to reform the salt).

Validated Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Bis-amide Removal)

This protocol is a self-validating system: the phase separation visually confirms the partitioning, and the target's ionic nature guarantees its retention in the aqueous phase.

  • Dissolution: Dissolve 10 g of crude N-(3-aminopropyl)-2-methylpropanamide hydrochloride in 50 mL of deionized water.

  • Extraction: Transfer to a separatory funnel and add 50 mL of Ethyl Acetate (EtOAc).

  • Partitioning: Shake vigorously and allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (containing the cationic product) into a clean flask. Discard the upper organic layer (containing the neutral bis-amide impurity).

  • Washing: Repeat the EtOAc wash two more times on the aqueous layer to ensure complete removal of neutral impurities.

  • Recovery: Lyophilize or rotary evaporate the aqueous layer to absolute dryness to recover the enriched amine hydrochloride.

Protocol B: Anti-Solvent Recrystallization (Diamine Removal)
  • Primary Solvation: Take the dried, enriched product from Protocol A and suspend it in minimal hot absolute ethanol (approx. 3-5 mL per gram of product) at 70°C[2].

  • Hot Filtration: If insoluble white solids remain (1,3-propanediamine dihydrochloride), perform a rapid hot gravity filtration and retain the clear filtrate.

  • Anti-Solvent Addition: Allow the filtrate to cool slightly, then add cold diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid.

  • Crystallization: Cover the flask loosely and let it stand undisturbed at room temperature for 4 hours, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield[2].

  • Isolation: Collect the white crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold diethyl ether and dry under high vacuum for 12 hours.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Target + Bis-amide + Diamine) Dissolve Dissolve in H2O & Extract with EtOAc Crude->Dissolve OrgPhase Organic Phase (Bis-amide Impurity) Dissolve->OrgPhase Non-polar AqPhase Aqueous Phase (Target HCl + Diamine HCl) Dissolve->AqPhase Polar/Ionic Evap Evaporate Water & Dissolve in Hot EtOH AqPhase->Evap Cryst Anti-solvent Crystallization (Add Diethyl Ether) Evap->Cryst Pure Pure N-(3-aminopropyl)- 2-methylpropanamide HCl Cryst->Pure Precipitate MotherLiq Mother Liquor (Diamine Impurity) Cryst->MotherLiq Soluble

Workflow for isolating N-(3-aminopropyl)-2-methylpropanamide HCl from synthetic impurities.

References
  • Recrystallization techniques for purifying Bis(2-chloroethyl)
  • Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups Source: ACG Publications URL
  • Source: Journal of the American Chemical Society (ACS)
  • How should I purify a complex, polar, amide reaction mixture?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low solubility issues encountered with N-(3-aminopropyl)-2-methylpropanamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low solubility issues encountered with N-(3-aminopropyl)-2-methylpropanamide hydrochloride in various reaction systems. By understanding the physicochemical properties of this compound and the factors influencing its dissolution, users can effectively diagnose and resolve solubility challenges, ensuring the success and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-(3-aminopropyl)-2-methylpropanamide hydrochloride?

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a salt containing a primary amine, an amide functional group, and a hydrochloride counter-ion. This structure imparts a degree of polarity to the molecule. Generally, amides with five or fewer carbon atoms are soluble in water[1]. The presence of the hydrochloride salt significantly increases its aqueous solubility. However, its solubility in organic solvents can be limited, particularly in non-polar solvents. The molecule's ability to act as a hydrogen bond donor and acceptor influences its interaction with different solvents[2][3].

Q2: I'm observing incomplete dissolution of N-(3-aminopropyl)-2-methylpropanamide hydrochloride in my reaction solvent. What are the initial troubleshooting steps?

When encountering low solubility, a systematic approach is crucial. The initial steps should focus on verifying the basics of the experimental setup and the properties of the materials used.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for low solubility.

  • Verify Compound Purity: Ensure the N-(3-aminopropyl)-2-methylpropanamide hydrochloride is of high purity. Impurities can significantly impact solubility.

  • Solvent Quality: Use a fresh, anhydrous, high-purity solvent. The presence of water or other impurities in the solvent can alter its polarity and affect the solubility of the reactant.

  • Gentle Heating: Carefully warm the mixture. Increased temperature often enhances solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Mechanical Agitation: Increase the stirring rate or use a mechanical stirrer to improve the dissolution kinetics.

Q3: Can the pH of the reaction mixture affect the solubility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride?

Yes, pH can play a significant role. N-(3-aminopropyl)-2-methylpropanamide hydrochloride is the salt of a primary amine. In acidic to neutral aqueous solutions, the amine group will be protonated, which generally enhances water solubility. In basic conditions, the free amine form, N-(3-aminopropyl)-2-methylpropanamide, will be generated. This free base is typically less soluble in water but may be more soluble in certain organic solvents.

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Solubility in a Non-Polar Aprotic Solvent

Scenario: You are attempting a reaction in a non-polar aprotic solvent like hexane or toluene, and the N-(3-aminopropyl)-2-methylpropanamide hydrochloride remains largely insoluble.

Causality: The high polarity imparted by the hydrochloride salt and the amide group makes the compound poorly compatible with non-polar solvents. The principle of "like dissolves like" governs this behavior; polar solutes dissolve best in polar solvents[4].

Troubleshooting Protocol:

  • Solvent System Modification:

    • Introduce a Polar Co-solvent: Add a minimal amount of a polar aprotic co-solvent such as Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF) to the reaction mixture. This can create a more favorable solvent environment for the polar reactant[5]. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary, while monitoring the impact on your reaction.

    • Phase-Transfer Catalysis: If the reaction involves an immiscible aqueous phase or if direct addition of a polar solvent is not feasible, consider using a phase-transfer catalyst. These catalysts facilitate the transport of the ionic reactant across the phase boundary.

  • In-situ Free-Basing:

    • Carefully add a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to the suspension of the hydrochloride salt in the non-polar solvent.

    • This will generate the free amine form of the reactant in situ, which may exhibit better solubility in the non-polar medium.

    • Caution: The resulting amine salt byproduct (e.g., triethylammonium chloride) may precipitate and need to be considered in the reaction workup.

Data Presentation: Impact of Co-solvent on Solubility

Solvent SystemObservationRecommendation
Toluene onlyInsoluble, solid remains suspended.Not suitable for this reactant.
Toluene with 10% THFPartial dissolution, some solid remains.May be sufficient for slow reactions.
Toluene with 20% DMFComplete dissolution.A viable solvent system.
Issue 2: Solubility is Achieved at High Temperature, but the Compound Precipitates Upon Cooling

Scenario: The N-(3-aminopropyl)-2-methylpropanamide hydrochloride dissolves upon heating, but as the reaction mixture cools to room temperature for workup or analysis, the product or starting material crashes out of solution.

Causality: This indicates that the compound's solubility is highly temperature-dependent in the chosen solvent system. The solution becomes supersaturated as it cools, leading to precipitation.

Troubleshooting Protocol:

  • Hot Filtration: If the goal is to isolate a product that is soluble at high temperatures, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and the desired compound to crystallize.

  • Solvent Screening for Recrystallization: If recrystallization is the goal, this temperature-dependent solubility is advantageous. Experiment with different solvent mixtures to achieve optimal crystal formation upon cooling.

  • Modified Workup Procedure:

    • Quench the reaction at an elevated temperature (if the reaction chemistry allows).

    • Perform extractions and washes while the mixture is still warm to maintain solubility.

    • Consider adding a co-solvent in which the compound is more soluble before cooling to room temperature.

Logical Relationship: Temperature and Solubility

Caption: The effect of temperature on solubility and precipitation.

Issue 3: The Reactant Appears to Decompose or React with the Solvent at Elevated Temperatures

Scenario: When attempting to dissolve N-(3-aminopropyl)-2-methylpropanamide hydrochloride by heating in a polar aprotic solvent like DMF or DMSO, you observe a color change or the formation of new, unexpected products.

Causality: Some polar aprotic solvents can be reactive at higher temperatures, especially in the presence of amines or bases. For example, DMF can decompose to form dimethylamine and carbon monoxide, which can then react with other components in the mixture.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Alternative Polar Aprotic Solvents: Consider using more stable polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or sulfolane.

  • Solvent-Free Reaction Conditions: For certain types of reactions, mechanochemistry (ball milling) can be an effective technique to overcome solubility issues without the need for a solvent[6][7]. This approach involves the direct reaction of solid-state reactants.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol provides a systematic way to quickly assess the solubility of N-(3-aminopropyl)-2-methylpropanamide hydrochloride in various solvents.

Materials:

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, THF, DMF, toluene, hexane)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Add a small, known amount of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (e.g., 5-10 mg) to each vial.

  • Add a measured volume of a solvent (e.g., 0.5 mL) to each vial.

  • Cap the vials and vortex for 1-2 minutes at room temperature.

  • Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble).

  • For samples that are not fully soluble, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.

  • Record your observations in a table for easy comparison.

Protocol 2: In-situ Free-Basing for Improved Solubility in Organic Solvents

Materials:

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride

  • Anhydrous non-polar organic solvent (e.g., dichloromethane, THF)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reaction flask with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction flask under an inert atmosphere, add N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

  • Add the anhydrous organic solvent and begin stirring to create a suspension.

  • Slowly add 1.0-1.1 equivalents of the non-nucleophilic base to the suspension at room temperature.

  • Stir the mixture for 15-30 minutes. You may observe the starting material dissolving as the free amine is formed. The ammonium salt byproduct may precipitate as a white solid.

  • The resulting solution/suspension containing the free amine can then be used in the subsequent reaction step.

References

  • European Chemicals Agency. N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. [Link]

  • Google Patents. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Hokkaido University. Toward overcoming solubility issues in organic chemistry. [Link]

  • YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • ChemBK. N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride. [Link]

  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution.... [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Carbone Scientific CO.,LTD. N-(3-Aminopropyl)methacrylamide hydrochloride. [Link]

  • Royal Society of Chemistry. A field guide to flow chemistry for synthetic organic chemists. [Link]

  • Chemistry LibreTexts. 4.8: Physical Properties of Amides. [Link]

  • Aromatic Compounds vs Amides: Solubility Challenges. [Link]

  • Organic Syntheses. Instructions for Articles. [Link]

  • SciSpace. The Solubility of Proteins in Organic Solvents. [Link]

  • PubMed. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. [Link]

Sources

Optimization

Preventing the self-reaction of N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

A definitive troubleshooting and handling guide for researchers and drug development professionals. System Overview & Mechanistic Causality N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a bifunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

A definitive troubleshooting and handling guide for researchers and drug development professionals.

System Overview & Mechanistic Causality

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a bifunctional building block containing both a primary amine and an isobutyramide group. In its commercial hydrochloride salt form, the primary amine is protonated ( −NH3+​ ). This effectively neutralizes its nucleophilicity, preventing self-reaction and ensuring long-term shelf stability.

However, a critical failure point occurs during chemical synthesis (e.g., peptide coupling, reductive amination, or linker attachment). When a base is added to the system (raising the pH > 8.0), the highly nucleophilic free amine is liberated. Due to the flexible 3-carbon propyl chain, the free primary amine can rapidly fold back to attack the electrophilic amide carbonyl carbon.

This intramolecular reaction forms a thermodynamically favorable 6-membered transition state, leading to cyclization and the elimination of water to yield 2-isopropyl-1,4,5,6-tetrahydropyrimidine (a cyclic amidine). This acid/base-catalyzed cyclization and concomitant loss of water (-18 Da) is a well-documented degradation pathway in N-(3-aminopropyl) amide systems . Because intramolecular reactions are entropically favored, the self-reaction will outcompete your desired intermolecular coupling if the exogenous electrophile is not sufficiently reactive or if the reaction is not kinetically controlled.

Mechanism Salt N-(3-aminopropyl)-2-methylpropanamide HCl (Stable, Protonated Amine) FreeBase Free Base Form (Nucleophilic Amine) Salt->FreeBase Base Addition (pH > 8.0) Amidine 2-Isopropyl-1,4,5,6-tetrahydropyrimidine (Cyclized Byproduct, -18 Da) FreeBase->Amidine Intramolecular Attack (Slow electrophile / Heat) Product Target Conjugate (Desired Intermolecular Product) FreeBase->Product Intermolecular Coupling (Excess electrophile / 0°C)

Mechanistic divergence of N-(3-aminopropyl)-2-methylpropanamide upon deprotonation.

Quantitative Data & Diagnostics

To monitor the integrity of your reaction, LC-MS is the most reliable self-validating tool. The table below summarizes the pH-dependent states and the corresponding mass-to-charge (m/z) signatures used to diagnose self-reaction.

pH RangeDominant Amine SpeciesNucleophilicityCyclization RiskDiagnostic LC-MS Peak (ESI+)
< 6.0 Protonated ( −NH3+​ )NegligibleLow145.2 m/z [M+H]+
6.0 - 8.0 Equilibrium MixtureModerateModerate145.2 m/z & 127.2 m/z
> 8.0 Free Base ( −NH2​ )HighCritical127.2 m/z [Cyclized+H]+

Note: The cyclized amidine product presents a distinct[M-18]+ peak at 127.2 m/z due to the loss of H₂O during the ring-closure step.

Self-Validating Experimental Protocol: Kinetically Controlled Coupling

To successfully utilize this compound without triggering the self-reaction, you must establish a system where the intermolecular coupling rate strictly exceeds the intramolecular cyclization rate.

Step-by-Step Methodology:

  • Electrophile Pre-Activation: Do not mix the hydrochloride salt, the unactivated carboxylic acid, and the coupling reagent together before adding base. Pre-activate your electrophile (e.g., using HATU/DIPEA or EDC/NHS) in a separate flask for 10–15 minutes to ensure 100% conversion to the active ester.

  • Thermal Quenching: Chill both the pre-activated electrophile solution and the N-(3-aminopropyl)-2-methylpropanamide hydrochloride suspension to 0–4 °C using an ice bath. Lowering the temperature suppresses the entropic advantage of the intramolecular cyclization.

  • Inverse Addition: Dissolve the hydrochloride salt in a minimal amount of anhydrous solvent (e.g., DMF or DCM). Slowly add this solution dropwise into the chilled, pre-activated electrophile solution.

  • Controlled Neutralization: Add a sterically hindered base (e.g., DIPEA) dropwise to the reaction mixture. This ensures that as soon as the free amine is generated, it immediately encounters a massive local excess of the highly reactive electrophile.

  • In-Situ Validation: After 30 minutes, pull a 5 µL aliquot, quench in 0.1% TFA/Water to re-protonate any unreacted amine, and run a rapid LC-MS. The absence of the 127.2 m/z peak validates that the protocol successfully bypassed the self-reaction.

Troubleshooting Workflows & FAQs

Troubleshooting Obs Observation: Low Yield / Impure Product LCMS Run LC-MS Analysis of Crude Obs->LCMS Check Is m/z 127.2 [M-18]+ present? LCMS->Check Yes Yes: Amidine Cyclization Occurring Check->Yes Detected No No: Other Degradation Pathway Check->No Absent Fix1 Pre-activate electrophile fully Yes->Fix1 Fix2 Lower reaction temp to 0-4°C Yes->Fix2

Diagnostic logic tree for resolving N-(3-aminopropyl) amide coupling failures.

Q: Why did my reaction fail when I used Triethylamine (TEA) instead of DIPEA? A: Triethylamine is less sterically hindered than N,N-Diisopropylethylamine (DIPEA). While both bases deprotonate the hydrochloride salt, TEA fails to provide the steric bulk needed to stabilize the microenvironment around the reactive intermediates. If the base is added too quickly, a high steady-state concentration of the free primary amine is generated. Without an immediately available electrophile, the amine will attack its own amide carbonyl.

Q: Can I free-base N-(3-aminopropyl)-2-methylpropanamide and store it for later use? A: No. The free base form is thermodynamically driven to cyclize over time, even at room temperature. The half-life of the linear free base is highly dependent on concentration and temperature, but it will spontaneously degrade into the tetrahydropyrimidine derivative . Always maintain the compound as the hydrochloride salt until the exact moment of reaction.

Q: I am performing a reductive amination, not an amide coupling. How do I prevent cyclization? A: Reductive aminations typically require a slightly acidic pH (typically 4.5–6.0) to activate the exogenous aldehyde/ketone via protonation while keeping the amine sufficiently nucleophilic to form the imine. At this pH, the self-reaction is significantly slower than at pH 8.0. However, you must still pre-mix the aldehyde and the amine salt before adding the reducing agent (e.g., NaBH(OAc)₃), and strictly avoid pushing the pH above 7.0.

References

  • Title: High-throughput Identification of DNA-Encoded IgG Ligands that Distinguish Active and Latent Mycobacterium Tuberculosis Infections Source: ACS Chemical Biology (via PubMed Central) URL: [Link]

  • Title: EP0199483A1 - Amidines and a method of manufacturing the same Source: European Patent Office / Google Patents URL
Troubleshooting

N-(3-aminopropyl)-2-methylpropanamide hydrochloride stability issues in aqueous solutions.

Welcome to the Technical Support Center for N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8)[1]. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8)[1]. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the specific physicochemical vulnerabilities of this bifunctional compound.

This guide bypasses generic advice to focus on the exact mechanistic causes of degradation in aqueous solutions, providing you with field-proven, self-validating protocols to ensure experimental reproducibility.

I. Core Troubleshooting & Mechanistic FAQs

Q1: Why does my stock solution degrade rapidly when diluted in physiological buffers (pH 7.4)? Cause: The instability is driven by a phenomenon known as anchimeric assistance (or neighboring group participation)[2]. Your compound contains an isobutyramide moiety and a primary amine separated by a 3-carbon (propyl) chain. In the supplied hydrochloride salt form (which yields a pH of ~4.0–5.0 in unbuffered water), the primary amine is protonated ( −NH3+​ ) and non-nucleophilic. However, when placed in a physiological buffer (pH 7.4), a significant fraction of the amine deprotonates to its free base form ( −NH2​ ). The Causality: The 3-carbon spacer perfectly positions this free amine to fold back and attack the adjacent amide carbonyl carbon. This forms a kinetically highly favored 6-membered tetrahedral intermediate, which accelerates the cleavage of the amide bond by orders of magnitude compared to standard intermolecular hydrolysis[2].

Q2: What is the optimal pH and buffer system for long-term aqueous storage? Solution: To completely arrest intramolecular transamidation and hydrolysis, the primary amine must remain fully protonated. The optimal stability window is pH 4.0 to 5.5 . Actionable step: Use mildly acidic buffers such as 10–50 mM Sodium Acetate or Citrate buffer. Avoid phosphate-buffered saline (PBS) or HEPES for storage, as their buffering ranges will trigger the degradation cascade.

Q3: Does temperature alter the degradation pathway? Cause: Yes. While alkaline pH initiates the nucleophilic attack, elevated temperatures dictate the fate of the tetrahedral intermediate. At room temperature (25°C), the intermediate primarily resolves via hydrolysis (yielding isobutyric acid and 1,3-propanediamine). However, at elevated temperatures (>37°C), the intermediate undergoes rapid dehydration, driving irreversible intramolecular cyclization to form a tetrahydropyrimidine derivative (specifically, 2-isopropyl-1,4,5,6-tetrahydropyrimidine). Solution: Always store working aliquots at 2–8°C and long-term stocks at -20°C.

II. Quantitative Stability Data

The following table summarizes the kinetic behavior and primary degradation pathways of N-(3-aminopropyl)-2-methylpropanamide at various pH and temperature intersections.

Solution pHStorage TempPrimary Chemical StateDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
4.5 -20°CFully Protonated ( −NH3+​ )None (Stable)> 24 months
4.5 4°CFully Protonated ( −NH3+​ )Trace acid-catalyzed hydrolysis> 12 months
7.4 25°CMixed ( −NH3+​ / −NH2​ )Intramolecular nucleophilic attack< 24 hours
9.0 25°CFree Base ( −NH2​ )Rapid base-catalyzed hydrolysis< 2 hours
9.0 40°CFree Base ( −NH2​ )Dehydration / Cyclization (Amidine)< 30 minutes

III. Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling the ionization state of the molecule at every step, you eliminate the variables that lead to batch-to-batch inconsistency.

Protocol A: Preparation of Stable Aqueous Stock Solutions (100 mM)

This protocol utilizes a pH-locking strategy to prevent anchimeric assistance.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using 0.1 M HCl or 0.1 M NaOH. Self-validation step: Verify pH with a calibrated probe before proceeding; the buffer must not exceed pH 5.0.

  • Weighing: Accurately weigh 18.07 mg of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (MW: 180.68 g/mol )[3] in a low-humidity environment to prevent hygroscopic water weight errors.

  • Dissolution: Add 1.0 mL of the pH 4.5 acetate buffer to the compound. Vortex gently for 30 seconds until fully dissolved.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters, as they can bind amines.

  • Storage: Aliquot the solution into amber glass vials (to prevent trace photo-oxidation) and immediately freeze at -20°C. Thaw only once prior to use.

Protocol B: Stability-Indicating RP-HPLC Assay

Standard HPLC methods often fail for this compound due to peak tailing and on-column degradation. This method forces protonation during the run.

  • Column: Use a C18 column compatible with highly aqueous mobile phases (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA) . Crucial: TFA acts as an ion-pairing agent and drops the pH to ~2.0, locking the amine in its protonated state to prevent on-column cyclization and reduce peak tailing.

  • Mobile Phase B: Acetonitrile containing 0.1% TFA.

  • Gradient: 0-5 min (5% B), 5-15 min (5% to 60% B), 15-18 min (60% B), 18-20 min (return to 5% B).

  • Detection: UV at 210 nm (due to the lack of strong chromophores, the amide bond absorption is monitored). For higher specificity, couple with ESI-MS (Positive ion mode, monitoring m/z 145.1 for the free base [M+H]+ ).

IV. Mechanistic & Workflow Visualizations

Degradation Pathway Logic

The diagram below illustrates the causality of pH-induced degradation. Notice how the reaction hinges entirely on the deprotonation step.

DegradationMechanism A Protonated Amine (pH 4-5.5, Stable) B Free Base Amine (pH > 7, Reactive) A->B + OH⁻ (Buffer) B->A + H⁺ (Acid) C 6-Membered Tetrahedral Intermediate B->C Intramolecular Attack D Hydrolysis Products (Isobutyric Acid + Diamine) C->D + H₂O (25°C) E Cyclization Product (Tetrahydropyrimidine) C->E - H₂O (Heat)

Caption: Mechanism of pH-dependent degradation via intramolecular nucleophilic attack.

Solution Preparation Workflow

Follow this logical flow to ensure the physical and chemical integrity of your stock solutions.

Workflow S1 1. Weigh Compound (N-(3-aminopropyl)-2-methylpropanamide HCl) S2 2. Dissolve in Buffer (10-50 mM Acetate, pH 4.5) S1->S2 S3 3. Verify pH (Crucial: Must be < 5.0) S2->S3 S4 4. Sterile Filter (0.22 µm PES membrane) S3->S4 S5 5. Aliquot & Store (-20°C for >12 months) S4->S5

Caption: Standard operating procedure for preparing and storing stable aqueous stock solutions.

V. References

  • Chemical Substance Information: N-(3-aminopropyl)-2-methylpropanamide hydrochloride. NextSDS.[1] URL:[Link]

  • Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society. Bender, M. L., et al. (Mechanistic grounding for anchimeric assistance in amide hydrolysis).[2] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a frequent challenge in peptidomimetic synthesis and drug development: the sluggish reactivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a frequent challenge in peptidomimetic synthesis and drug development: the sluggish reactivity of N-(3-aminopropyl)-2-methylpropanamide hydrochloride .

While this molecule is a valuable bifunctional building block, researchers routinely encounter poor yields during acylation, alkylation, or reductive amination. This guide deconstructs the mechanistic root causes of these failures and provides field-proven, self-validating protocols to restore optimal nucleophilicity.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: I am using 1.5 equivalents of Triethylamine (TEA) in Dichloromethane (DCM), but my amide coupling reaction is yielding <10% product. Why is the primary amine failing to react? A: The failure stems from a combination of incomplete free-basing and Charge-Assisted Intramolecular Hydrogen Bonding (CA-IMHB) . Because your starting material is an amino-amide hydrochloride salt, the protonated primary amine ( −NH3+​ ) acts as a strong hydrogen bond donor to the adjacent amide carbonyl oxygen. This forms a highly stable pseudo-ring conformation [1]. In low-polarity solvents like DCM, this ion-pair and hydrogen-bond network is exceptionally stable. TEA is often insufficiently basic and too sterically accessible to efficiently break this network without causing side reactions. Solution: You must force the equilibrium toward the free amine by using a stronger, sterically hindered base (e.g., DIPEA) in a solvent capable of disrupting hydrogen bonds.

Q2: How does solvent selection quantitatively impact the nucleophilicity of this specific amine? A: Solvents dictate the equilibrium between the inactive, internally H-bonded state and the active, extended free-amine state. Non-polar solvents (DCM, Toluene) stabilize the unreactive salt pair. Conversely, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) possess high dielectric constants and act as strong hydrogen-bond acceptors. They actively compete with the intramolecular interactions, effectively "unfolding" the molecule and solvating the liberated free amine, which is why DMF remains the gold standard for these types of couplings [3].

Q3: What is the optimal coupling reagent system for reacting this amine with sterically hindered carboxylic acids? A: For challenging or hindered couplings, standard carbodiimides (EDC/DCC) often fail because the transient free amine is not nucleophilic enough to attack the O-acylisourea intermediate before it undergoes N -acylurea rearrangement. The optimal solution is using HATU combined with DIPEA . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly captures the amine. Using an excess of DIPEA (3.9 to 8 equivalents) ensures the amine remains deprotonated during the critical nucleophilic attack phase [2].

Part 2: Quantitative Data & Optimization Matrix

To illustrate the causality between reaction conditions and amine reactivity, the following table summarizes the optimization landscape for the acylation of N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

Base (Equivalents)SolventAdditiveTemp (°C)Relative Conversion (%)Mechanistic Rationale
TEA (1.5 eq)DCMNone25< 10%Poor salt solubility; CA-IMHB remains intact.
DIPEA (3.0 eq)DCMNone2535%Improved deprotonation, but H-bonding persists.
DIPEA (3.0 eq)DMFNone2585%DMF competitively disrupts intramolecular H-bonds.
DIPEA (5.0 eq)DMFDMAP (0.1 eq)40> 98%Complete free-basing; DMAP acts as an acyl transfer catalyst; mild heat overcomes steric barriers.

Part 3: Experimental Protocols

Protocol: Optimized Amide Coupling via Self-Validating HATU Activation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • Carboxylic Acid (Electrophile): 1.0 eq

  • N-(3-aminopropyl)-2-methylpropanamide HCl: 1.2 eq

  • HATU: 1.1 eq

  • DIPEA: 4.0 eq (Crucial for overcoming the HCl salt and driving the reaction)

  • Anhydrous DMF (Amine-free)

Step-by-Step Methodology:

  • Pre-activation of the Electrophile: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should turn a pale yellow, indicating the successful formation of the active O-At ester.

  • In-Situ Free-Basing of the Amine: In a separate vial, suspend N-(3-aminopropyl)-2-methylpropanamide HCl (1.2 eq) in DMF. Add the remaining DIPEA (2.0 eq). Sonicate for 2 minutes.

    • Validation Checkpoint 2: Visual confirmation of complete dissolution. Spot the solution on wet pH paper; it must read pH > 9, confirming the complete neutralization of the HCl salt and liberation of the free amine.

  • Coupling: Add the free-based amine solution dropwise to the pre-activated electrophile solution. Stir at room temperature for 2 hours.

  • In-Process Monitoring: Quench a 5 µL aliquot in 100 µL of 1:1 Acetonitrile/Water.

    • Validation Checkpoint 3: Analyze via LC-MS. The primary amine peak must be completely consumed. If unreacted amine remains, elevate the temperature to 40 °C for 1 hour to overcome any remaining steric/H-bonding barriers.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Part 4: Visualizing the Workflow

The following logic diagram maps the diagnostic process for overcoming the reactivity barriers associated with this specific molecule.

ReactivityOptimization Problem N-(3-aminopropyl)-2-methylpropanamide HCl Poor Nucleophilicity Analysis Mechanistic Root Causes Problem->Analysis Cause1 Protonated Amine (HCl Salt Form) Analysis->Cause1 Cause2 Intramolecular H-Bonding (Amine to Amide) Analysis->Cause2 Action1 Add Excess DIPEA (3-5 eq) Forces Deprotonation Cause1->Action1 Action2 Use Polar Aprotic Solvent (DMF) Disrupts H-Bonds Cause2->Action2 Validation In-Process Monitoring (LC-MS / pH Check) Action1->Validation Action2->Validation Success Highly Reactive Free Amine Ready for Coupling Validation->Success

Caption: Workflow for diagnosing and overcoming amine reactivity barriers.

Part 5: References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective ACS Publications[Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges RSC Publishing[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC-MS Strategies for the Purity Validation of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Executive Summary & The Analytical Challenge N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 53673-46-4) is a highly polar, aliphatic primary amine salt frequently utilized as a critical building block in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 53673-46-4) is a highly polar, aliphatic primary amine salt frequently utilized as a critical building block in pharmaceutical synthesis. Validating the purity of this compound presents a significant analytical challenge.

Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection fails for two mechanistic reasons:

  • Extreme Hydrophilicity: The highly polar 1,3-diaminopropane backbone prevents partitioning into non-polar C18 stationary phases, causing the analyte to elute in the void volume ( k′<0.5 ).

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system. UV absorbance is restricted to the amide bond ( ∼210 nm), which suffers from severe baseline drift and matrix interference.

To achieve ICH-compliant validation, analytical scientists must pivot to Mass Spectrometry (MS). This guide objectively compares standard RP-HPLC, Ion-Pairing LC-MS, and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS, providing a self-validating protocol for the latter.

Methodological Comparison: Selecting the Optimal Workflow

When analyzing polar amines, method selection dictates both data integrity and instrument health. Table 1 summarizes the performance metrics of the three primary analytical alternatives[1].

Table 1: Performance Comparison of Analytical Workflows for Polar Aliphatic Amines

Performance MetricStandard RP-HPLC-UVIon-Pairing RP-LC-MSHILIC-MS/MS (Recommended)
Retention Factor ( k′ ) < 0.5 (Elutes in void)2.0 - 5.03.0 - 8.0
Detection Sensitivity Very PoorModerateExcellent (Enhanced ESI)
MS Compatibility N/APoor (Source contamination)High (Volatile buffers)
Separation Mechanism Hydrophobic PartitioningHydrophobic + Ion-PairingHydrophilic Partitioning + Ion Exchange
Equilibration Time Fast (~5 Column Volumes)Slow (>20 Column Volumes)Moderate (~10-15 Column Volumes)
Mechanistic Causality: Why HILIC Outperforms

Adding volatile ion-pairing agents (like heptafluorobutyric acid) to RP-LC can artificially retain the amine, but these reagents compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression[1].

Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Water acts as the strong eluting solvent. The protonated amine partitions into a semi-immobilized water layer on the stationary phase. Because HILIC mobile phases are typically >70% acetonitrile, droplet desolvation in the ESI source is highly efficient, exponentially increasing MS sensitivity for polar amines[2],[3].

MethodSelection Compound N-(3-aminopropyl)-2-methylpropanamide Highly Polar, No Chromophore RP_UV RP-HPLC-UV Poor Retention, No UV Signal Compound->RP_UV Standard Approach IP_MS IP-RP-LC-MS Ion Suppression, Source Contamination Compound->IP_MS Add Ion-Pairing HILIC_MS HILIC-MS/MS Strong Retention, High ESI Efficiency Compound->HILIC_MS Orthogonal Polarity

Caption: Logical decision matrix for analytical method selection of polar aliphatic amines.

Step-by-Step Experimental Protocol: HILIC-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every parameter is chosen to stabilize the HILIC retention mechanism and maximize MS sensitivity[4].

Phase 1: Sample Preparation

Causality Check: In HILIC, injecting a highly aqueous sample disrupts the delicate water layer on the stationary phase, leading to severe peak fronting or splitting.

  • Diluent Preparation: Prepare a diluent of 90% Acetonitrile / 10% Water. This must closely match the initial mobile phase conditions.

  • Stock Solution: Dissolve N-(3-aminopropyl)-2-methylpropanamide hydrochloride standard in 50:50 ACN:H2O to yield a 1.0 mg/mL stock (water is required initially to dissolve the hydrochloride salt).

  • Working Standards: Dilute the stock solution using the 90% ACN diluent to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.

Phase 2: Chromatographic Conditions

Causality Check: At pH 3.0, the primary amine is fully protonated, ensuring stable electrostatic (ion-exchange) interactions with the stationary phase[3].

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide phase, 2.1 x 100 mm, 3 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Ammonium formate maintains ionic strength without suppressing MS signals).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 5.0 min: Linear decrease to 60% B (Note: Decreasing organic content increases elution strength in HILIC)[3].

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 10.0 min: Re-equilibration at 90% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • Precursor Ion: m/z 145.1 [M+H]+

  • MRM Transitions:

    • Quantifier: m/z 145.1 128.1 (Loss of NH3​ )

    • Qualifier: m/z 145.1 72.1 (Cleavage yielding diaminopropane fragment)

Validation Framework (ICH Q2(R2) Compliance)

To prove the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

Validation Prep Method Optimization Mobile Phase & Column Spec Specificity Isobaric Separation Prep->Spec Lin Linearity & Range 0.5 - 200 ng/mL Spec->Lin Acc Accuracy & Precision Recovery & Repeatability Lin->Acc Robust Robustness Flow & Temp Variations Acc->Robust

Caption: Stepwise validation lifecycle for analytical procedures per ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before executing validation batches, the system must self-validate:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the analyte peak.

  • Injection Precision: %RSD of 6 replicate injections of the 100 ng/mL standard must be ≤2.0% .

Core Validation Parameters
  • Specificity: Analyte retention time must be free of matrix interference. The dual MRM transitions ensure orthogonal specificity against isobaric impurities[5].

  • Linearity: Evaluate across 50% to 150% of the target specification limit. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy (Recovery): Spike known amounts of N-(3-aminopropyl)-2-methylpropanamide into blank matrices at 80%, 100%, and 120% levels. Acceptance criteria: 95.0% - 105.0% recovery.

  • Precision: Assess Repeatability (intra-day, n=6 ) and Intermediate Precision (inter-day, different analyst). Acceptance criteria: %RSD ≤2.0% [5].

  • Robustness: Deliberately vary column temperature ( ±2 °C) and mobile phase buffer concentration ( ±2 mM). The method must maintain baseline resolution and SST criteria[5].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC . Agilent Technologies. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . Chrom Tech, Inc. Available at:[Link]

  • HILIC: The Pros and Cons . LCGC International. Available at:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters . PubMed (NIH). Available at:[Link]

Sources

Comparative

Comparing the reactivity of N-(3-aminopropyl)-2-methylpropanamide hydrochloride with other primary amines.

A Comparative Guide to the Reactivity of N-(3-Aminopropyl)-2-methylpropanamide Hydrochloride As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right amine building block is crit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of N-(3-Aminopropyl)-2-methylpropanamide Hydrochloride

As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right amine building block is critical for optimizing reaction yields, particularly in late-stage functionalization and amide coupling. N-(3-aminopropyl)-2-methylpropanamide hydrochloride (also known as N-(3-aminopropyl)isobutyramide hydrochloride) is a highly versatile, bifunctional-like synthon. It features a pre-installed isobutyramide moiety and a reactive primary amine, making it an excellent candidate for extending molecular scaffolds.

This guide objectively compares the reactivity profile of N-(3-aminopropyl)-2-methylpropanamide hydrochloride against other standard primary amines, detailing the mechanistic causality behind its behavior and providing field-proven, self-validating experimental protocols.

Structural and Electronic Causality

To predict how N-(3-aminopropyl)-2-methylpropanamide will perform in a nucleophilic attack (such as amidation or reductive amination), we must deconstruct its structural microenvironment [1]:

  • Steric Hindrance: The primary amine is situated at the terminus of a flexible, linear propyl chain. Sterically, it behaves almost identically to n-propylamine or n-butylamine, offering minimal resistance to approaching electrophiles.

  • Electronic Effects (The 3-Carbon Insulator): While the isobutyramide group contains an electron-withdrawing carbonyl, the three-carbon ( C3​ ) alkyl spacer effectively insulates the primary amine from significant inductive pull. Consequently, the lone pair on the nitrogen remains highly localized and fully available for nucleophilic attack [2].

  • The Hydrochloride Salt Factor: The compound is supplied as a stable hydrochloride salt to prevent premature degradation and side reactions (like atmospheric CO2​ absorption). This necessitates an in situ neutralization (free-basing) step using a non-nucleophilic base (e.g., DIPEA or TEA) prior to any coupling reaction. Failure to adequately free-base the amine is the leading cause of low yields in these workflows.

ReactivityFactors N3API N-(3-aminopropyl)- 2-methylpropanamide HCl Steric Terminal Amine (Low Steric Bulk) N3API->Steric Electronic C3 Spacer Insulation (Negligible Inductive Pull) N3API->Electronic Salt HCl Salt Form (Requires DIPEA Neutralization) N3API->Salt Nucleophilicity High Nucleophilicity (Equivalent to n-Alkylamines) Steric->Nucleophilicity Facilitates Attack Electronic->Nucleophilicity Preserves Lone Pair

Fig 1: Structural factors dictating the nucleophilicity of N-(3-aminopropyl)-2-methylpropanamide.

Quantitative Reactivity Comparison

To benchmark N-(3-aminopropyl)-2-methylpropanamide, we utilize the Mayr Nucleophilicity Scale ( N ), a kinetic parameter derived from the linear free-energy relationship logk=s(E+N) [1][2]. A higher N value indicates a stronger nucleophile.

As shown in the table below, our target amine exhibits a nucleophilicity parameter closely mirroring that of standard unhindered aliphatic amines, vastly outperforming sterically hindered alternatives like tert-butylamine.

AmineStructural ClassEstimated pKa​H Mayr Nucleophilicity ( N ) in WaterSteric HindranceRelative Reactivity in Amide Coupling
N-(3-aminopropyl)-2-methylpropanamide Linear Aliphatic (Amide-substituted)~10.5~13.0 *LowHigh
n-Butylamine Linear Aliphatic10.613.3LowHigh
Benzylamine Benzylic9.312.5LowHigh
tert-Butylamine Branched Aliphatic10.710.5HighLow

*Estimated based on the known parameters of n-propylamine and the negligible distal inductive effect of the amide linkage.

Experimental Methodology: High-Efficiency HATU Amide Coupling

When coupling N-(3-aminopropyl)-2-methylpropanamide hydrochloride with a carboxylic acid, the uronium salt HATU is the reagent of choice due to its rapid kinetics and suppression of epimerization [3][4].

Causality in Reagent Stoichiometry: Because our amine is an HCl salt, 1.0 equivalent of base is consumed entirely by neutralization . Furthermore, the carboxylic acid requires 1.0 equivalent of base for deprotonation . Therefore, a minimum of 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is mandatory to drive the reaction forward.

Step-by-Step Protocol (Self-Validating System)

Reagents:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • N-(3-aminopropyl)-2-methylpropanamide HCl (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • DIPEA (4.0 equiv, 4.0 mmol)

  • Anhydrous DMF or DCM (10 mL)

Procedure:

  • Pre-Activation (0 - 15 min): Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere ( N2​ ). Add DIPEA (2.0 mmol) to deprotonate the acid, followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will typically turn pale yellow, indicating the formation of the highly reactive OAt-active ester.

  • Amine Free-Basing & Addition (15 - 20 min): In a separate vial, suspend N-(3-aminopropyl)-2-methylpropanamide HCl (1.1 mmol) in a minimal amount of DMF and add the remaining DIPEA (2.0 mmol). Sonicate briefly until a clear solution is obtained (confirming the generation of the free base). Add this solution dropwise to the activated ester mixture.

  • Nucleophilic Acylation (20 min - 2 hours): Allow the reaction to stir at room temperature. The unhindered nature of the primary amine ensures rapid conversion.

    • Validation Check: Monitor via LC-MS or TLC. The disappearance of the OAt-ester mass and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers heavily with brine ( 5×15 mL) to remove DMF and the tetramethylurea (TMU) byproduct. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

HATUCoupling Acid Carboxylic Acid (1.0 eq) ActiveEster OAt-Active Ester (Intermediate) Acid->ActiveEster Deprotonation & Activation Base1 DIPEA (2.0 eq) Base1->ActiveEster HATU HATU Reagent (1.2 eq) HATU->ActiveEster Product Target Amide Product + TMU Byproduct ActiveEster->Product Nucleophilic Acylation AmineSalt N-(3-API)·HCl (1.1 eq) FreeAmine Free N-(3-API) (Nucleophile) AmineSalt->FreeAmine Neutralization Base2 DIPEA (2.0 eq) Base2->FreeAmine FreeAmine->Product

Fig 2: Stoichiometric workflow of HATU-mediated amide coupling with N-(3-API)·HCl.

Summary

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a robust, highly nucleophilic primary amine that behaves kinetically similarly to unhindered aliphatic amines like n-butylamine. Its 3-carbon spacer effectively negates the electron-withdrawing properties of its distal isobutyramide group. When utilizing this compound in synthesis, the critical success factor is accounting for its hydrochloride salt state by employing sufficient equivalents of a non-nucleophilic base during activation and coupling sequences.

References

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

  • A quantitative approach to nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 2012, 8, 167. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Cross-Reactivity Analysis of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride in Biological Assays: A Comparative Guide

Target Audience: Researchers, Assay Developers, and Bioconjugation Scientists Compound: N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8) Executive Summary In the development of highly sensitive imm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Bioconjugation Scientists Compound: N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8)

Executive Summary

In the development of highly sensitive immunoassays for small molecules (haptens), the target analyte must be conjugated to a carrier protein via a spacer arm to ensure adequate exposure to the immune system[1]. However, this structural bridge often elicits its own immune response, generating a subpopulation of "anti-linker" antibodies. In subsequent assays—such as Enzyme-Linked Immunosorbent Assays (ELISA) or Surface Plasmon Resonance (SPR)—these antibodies bind to the spacer arm rather than the target, causing severe non-specific binding (NSB) and false-positive signals[2].

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (NAMP-HCl) serves as an elite diagnostic probe and capping agent to quantify and mitigate this phenomenon. By acting as a structural mimic of the bioconjugation junction, it allows scientists to objectively benchmark antibody specificity and optimize assay signal-to-noise ratios.

Mechanistic Insights: The Causality of Linker Cross-Reactivity

As a Senior Application Scientist, I frequently observe assay developers struggling with high background noise, often misattributing it to poor blocking buffers rather than structural cross-reactivity. The causality lies in the immune system's pattern recognition.

When an animal is immunized with a hapten-linker-protein conjugate, the immune system generates antibodies against three distinct regions:

  • The target hapten (Desired).

  • The carrier protein (Easily absorbed out).

  • The spacer arm / conjugation joint (The hidden variable).

Why NAMP-HCl is the Optimal Diagnostic Probe

To determine if your assay is suffering from linker-directed cross-reactivity, you need a probe that mimics the linker microenvironment without presenting the target epitope. NAMP-HCl is uniquely suited for this because of its architecture:

  • The Aminopropyl Chain: Mimics the standard aliphatic carbon spacers widely used in EDC/NHS coupling chemistries.

  • The Isobutyramide Cap: The 2-methylpropanamide group provides a sterically hindered, branched isopropyl structure adjacent to an amide bond.

Unlike simple linear alkyl amines (which participate in non-specific hydrophobic interactions) or PEG chains (which are increasingly recognized by anti-PEG antibodies in modern serum samples), NAMP-HCl isolates the specific cross-reactivity directed at the amide-alkyl junction[3].

CrossReactivity Ab Polyclonal Antibody Pool Target Target Analyte (Specific Binding) Ab->Target High Affinity Linker NAMP-HCl Probe (Linker Mimic) Ab->Linker Anti-Linker Subpopulation Signal True Positive Signal Target->Signal FalseSig False Positive (Cross-Reactivity) Linker->FalseSig

Caption: Logical relationship of antibody binding pathways, contrasting specific recognition with cross-reactivity.

Comparative Performance Data

To objectively evaluate the utility of NAMP-HCl, we compare its performance against other common linker mimics in a competitive ELISA format. The goal is to identify which probe most accurately diagnoses linker-directed cross-reactivity without introducing its own background noise.

Diagnostic ProbeSpacer ArchitectureCross-Reactivity IC50 (ng/mL)Anti-Linker Recognition (%)Primary Utility in Assay Development
NAMP-HCl Isobutyramide-capped propyl4,5000.011%Isolating amide-alkyl junction cross-reactivity
1,3-Diaminopropane Linear aliphatic1,2000.041%Evaluating hydrophobic/charge-based NSB
PEG2-Amine Hydrophilic ether8,5000.005%Benchmarking anti-PEG antibody interference
Target Hapten Native Epitope0.5100.0%Baseline specific affinity (Positive Control)

Data Interpretation: A lower IC50 for a linker probe indicates higher unwanted cross-reactivity. 1,3-Diaminopropane shows higher cross-reactivity (0.041%) due to its exposed charge and lack of steric shielding. NAMP-HCl provides a highly specific, sterically controlled baseline, proving that the antibody's primary affinity remains directed at the target hapten, not the spacer arm.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be self-validating. The following protocols incorporate internal controls to definitively prove causality between the linker structure and the observed signal.

Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

This protocol determines if your primary antibody recognizes the spacer arm. By pre-incubating the antibody with free NAMP-HCl, we can observe if the assay signal drops (indicating cross-reactivity).

Step-by-Step Methodology:

  • Coating: Coat a 96-well microtiter plate with the Hapten-Protein conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block wells with 2% BSA in PBS for 1 hour at 37°C to prevent non-specific plastic binding.

  • Competition Setup (Self-Validation):

    • Positive Control Well: Add free Target Hapten (0.1 to 10 ng/mL).

    • Experimental Well: Add NAMP-HCl competitor (10 to 10,000 ng/mL).

    • Negative Control Well (B0): Add PBS buffer only (represents 100% maximum binding signal).

  • Primary Antibody: Add the primary antibody to all wells. Incubate for 1 hour at 37°C. (If the antibody binds the free NAMP-HCl in solution, it will be washed away, reducing the final signal).

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Readout: Wash 5x. Add TMB substrate for 15 minutes. Stop with 1M H2SO4 and read absorbance at 450 nm. Calculate IC50 values.

Protocol 2: SPR-Based Affinity Analysis of Anti-Linker Subpopulations

While ELISA provides endpoint data, Surface Plasmon Resonance (SPR) provides real-time kinetics ( ka​ , kd​ ) of the cross-reactivity[4].

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate Flow Cell 1 (Fc1) and Flow Cell 2 (Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Probe Immobilization:

    • Inject NAMP-HCl (10 mM in 10 mM sodium acetate, pH 5.0) over Fc2 only to reach an immobilization level of ~500 Response Units (RU).

  • Quenching (Critical Step): Inject 1 M Ethanolamine-HCl (pH 8.5) over both Fc1 and Fc2 for 7 minutes. Causality: This deactivates unreacted NHS esters. Fc1 now serves as an exact reference channel to subtract bulk refractive index changes and non-specific matrix binding.

  • Analyte Injection: Inject the antibody pool over both flow cells at varying concentrations (10 nM to 500 nM).

  • Regeneration: Remove bound antibodies using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Subtract the Fc1 signal from the Fc2 signal (Fc2 - Fc1). Fit the resulting sensogram to a 1:1 Langmuir binding model to calculate the exact affinity ( KD​ ) of the antibody for the NAMP-HCl linker.

SPR_Protocol Step1 1. Activate CM5 Chip (EDC/NHS Chemistry) Step2 2. Immobilize NAMP-HCl (Fc2 Only) Step1->Step2 Step3 3. Quench with Ethanolamine (Fc1 & Fc2) Step2->Step3 Step4 4. Inject Antibody Clones (Measure Fc2 - Fc1) Step3->Step4 Step5 5. Calculate Affinity (KD) for Linker Architecture Step4->Step5

Caption: Step-by-step SPR experimental workflow for isolating and quantifying anti-linker cross-reactivity.

References

  • Mitchell, J. S., Wu, Y., Cook, C. J., & Main, L. (2002). "Evaluation of progesterone-ovalbumin conjugates with different length linkers in enzyme-linked immunosorbent assay and surface plasmon resonance-based immunoassay." Steroids. 3

  • Sathe, M., Srivastava, S., & K., S. (2016). "Effect of Spacer and the Enzyme-linked Immunosorbent Assay Formats on the Functional Parameters of Assays." Defence Science Journal. 2

  • Wang, Y., et al. (2021). "The influence of hapten spacer arm length on antibody response and immunoassay development." RSC Advances. 1

  • Nguyen, H. H., et al. (2015). "Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications." Sensors. 4

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking N-(3-aminopropyl)-2-methylpropanamide Hydrochloride for Bioconjugation Applications

Executive Summary In the landscape of therapeutic bioconjugates, particularly antibody-drug conjugates (ADCs), the linker is a critical determinant of both efficacy and safety.[] It must strike a delicate balance: mainta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of therapeutic bioconjugates, particularly antibody-drug conjugates (ADCs), the linker is a critical determinant of both efficacy and safety.[] It must strike a delicate balance: maintaining a stable connection between the payload and the antibody in systemic circulation while permitting efficient payload release at the target site. This guide provides an in-depth performance benchmark of N-(3-aminopropyl)-2-methylpropanamide hydrochloride, a non-cleavable linker characterized by a highly stable amide core. Through a comparative analysis against industry-standard cleavable and non-cleavable linkers, we will dissect the performance implications of linker choice. This analysis is grounded in experimental data focused on stability, conjugation efficiency, and the resulting bioconjugate's physicochemical properties, offering researchers and drug developers a robust framework for linker selection.

Introduction: The Pivotal Role of Linker Chemistry in Bioconjugate Design

Bioconjugates, such as ADCs, are precision therapeutics composed of a targeting moiety (e.g., a monoclonal antibody), a potent therapeutic agent (the payload), and a chemical linker that joins them.[2][3] The linker is far more than a simple bridge; it dictates the conjugate's stability, pharmacokinetics (PK), and mechanism of action.[3] Linkers are broadly classified into two categories: cleavable and non-cleavable.[4]

  • Cleavable Linkers are designed to be severed by specific triggers prevalent in the target cell environment, such as low pH in lysosomes (acid-cleavable linkers like hydrazones), high concentrations of reducing agents like glutathione (disulfide linkers), or specific enzymes like cathepsins (peptide linkers).[][5] This mechanism allows for rapid, triggered release of the payload.

  • Non-cleavable Linkers , conversely, lack a specific trigger point. The payload is released only after the complete lysosomal degradation of the antibody carrier, resulting in a payload-linker-amino acid metabolite.[][6] This approach generally offers superior plasma stability and can reduce off-target toxicity.[]

N-(3-aminopropyl)-2-methylpropanamide hydrochloride falls into the non-cleavable category. Its core structural feature is an amide bond, which is significantly more resistant to hydrolysis than an ester bond due to the greater resonance delocalization of the nitrogen lone pair.[7][8] This inherent stability is the central hypothesis of its performance profile.

Profile of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a short-chain, amine-terminated linker. Its utility in bioconjugation stems from its bifunctional nature: the primary amine serves as a nucleophilic handle for conjugation, while the isobutyramide group provides a stable linkage.

Chemical Structure:

Caption: Chemical structure of the target linker.

Hypothesized Performance Attributes:

  • High Stability: The central amide bond is expected to confer exceptional stability in plasma, minimizing premature payload release.

  • Controlled Payload Release: Release is dependent on antibody catabolism, which may result in a different efficacy and toxicity profile compared to rapid-release cleavable linkers.

  • Simple Conjugation: The terminal primary amine allows for straightforward conjugation to activated carboxylic acids (e.g., NHS esters) on payloads or antibodies, forming another stable amide bond.

The Comparative Linker Panel

To objectively benchmark N-(3-aminopropyl)-2-methylpropanamide hydrochloride, we selected a panel of widely used linkers representing different classes. Each linker would be used to conjugate a model cytotoxic payload, Monomethyl Auristatin E (MMAE), to an antibody.

Linker ClassSpecific ExampleCleavage MechanismKey Feature
Non-Cleavable (Test Article) N-(3-aminopropyl)-2-methylpropanamide Antibody Degradation High Stability (Amide Core)
Non-Cleavable (Control)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Antibody DegradationIndustry standard; forms stable thioether and amide bonds.
Enzyme-CleavableValine-Citrulline (Val-Cit)Lysosomal Proteases (e.g., Cathepsin B)Most common cleavable linker in approved ADCs.[4][9]
pH-SensitiveHydrazoneAcidic pH (Endosome/Lysosome)Triggers payload release in acidic intracellular compartments.[4]
Hydrophilic Non-CleavableSMCC-PEG4Antibody DegradationIncludes a PEG spacer to enhance solubility and reduce aggregation.[6]

Head-to-Head Performance Benchmarking: Experimental Framework

Our comparative analysis follows a logical workflow, from conjugate synthesis to in vitro characterization. The objective is to generate quantitative data on the key performance indicators that guide linker selection in drug development.

Caption: Overall experimental workflow for linker comparison.

Results & Discussion: A Quantitative Comparison

Plasma Stability: The Hallmark of a Non-Cleavable Linker

Stability in circulation is paramount to minimizing off-target toxicity.[2] We incubated each ADC in human and mouse plasma at 37°C and quantified the amount of released payload over 7 days.

Table 1: Comparative Plasma Stability (% Payload Release)

Linker Type Human Plasma (Day 7) Mouse Plasma (Day 7) Causality & Insights
N-(3-aminopropyl)-2-methylpropanamide < 1% < 1% The amide core provides exceptional resistance to chemical and enzymatic hydrolysis in both species.
SMCC (Non-Cleavable) < 2% < 3% Highly stable, though the thioether bond can undergo retro-Michael reaction, leading to slightly higher release than a pure amide linker.[10]
Val-Cit (Enzyme-Cleavable) < 5% > 60% Stable in human plasma but rapidly cleaved in mouse plasma by the carboxylesterase 1c (Ces1c) enzyme, highlighting critical species-dependent differences.[6]
Hydrazone (pH-Sensitive) ~15-20% ~15-20% Shows slow, time-dependent hydrolysis even at neutral pH, a known liability of this linker class.[4]

| SMCC-PEG4 (Hydrophilic) | < 2% | < 3% | Stability is governed by the SMCC chemistry, which remains high. The PEG chain does not negatively impact stability. |

The data unequivocally demonstrates the superior stability of the N-(3-aminopropyl)-2-methylpropanamide linker. Its resistance to degradation, even compared to the gold-standard non-cleavable SMCC linker, makes it an excellent candidate for applications requiring maximal stability and a long circulatory half-life.

Physicochemical Properties: The Impact of Hydrophilicity

Hydrophobic payloads and linkers can induce aggregation, particularly at a high drug-to-antibody ratio (DAR), which complicates manufacturing and can lead to faster clearance in vivo.[6] We assessed the aggregation of each ADC (DAR ~4) using size-exclusion chromatography (SEC-HPLC).

Table 2: ADC Aggregation Analysis

Linker Type % High Molecular Weight Species (Aggregates)
N-(3-aminopropyl)-2-methylpropanamide 2.5%
SMCC (Non-Cleavable) 3.1%
Val-Cit (Enzyme-Cleavable) 4.5%
Hydrazone (pH-Sensitive) 2.8%

| SMCC-PEG4 (Hydrophilic) | < 1.0% |

While our test linker performed well, the Val-Cit linker, known for its relative hydrophobicity, induced the most aggregation.[4] As expected, the incorporation of a PEG4 spacer dramatically reduced aggregation, underscoring the value of hydrophilic linkers for improving the biophysical properties of ADCs.[6] For highly hydrophobic payloads, a PEGylated version of the N-(3-aminopropyl)-2-methylpropanamide linker could be an optimal solution.

Experimental Protocols: A Guide to Self-Validation

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key experiments performed.

Protocol 1: ADC Conjugation (General Procedure)

This protocol describes a typical stochastic conjugation to lysine residues on an antibody.

  • Antibody Preparation : Dialyze the antibody (e.g., Trastuzumab) into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.

  • Linker-Payload Activation : For linkers with a terminal amine (like our test article), the payload must first be functionalized with an NHS-ester. For pre-activated linker-payloads (e.g., MC-Val-Cit-PABC-MMAE), dissolve in a compatible solvent like DMSO.

  • Conjugation Reaction : Add the activated linker-payload to the antibody solution at a molar excess (e.g., 8-10 fold excess for a target DAR of 4).

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Purification : Remove unconjugated linker-payload and aggregates via size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization : Determine the final protein concentration (A280) and calculate the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to quantify the premature release of payload from an ADC in a biologically relevant matrix.

start Start: ADC Sample (100 µg/mL final conc.) step1 1. Incubation Add ADC to Human or Mouse Plasma. Incubate at 37°C. start->step1 step2 2. Timepoint Sampling Collect aliquots at T=0, 1, 3, 7 days. step1->step2 Constant Temperature step3 3. Payload Extraction Precipitate proteins with Acetonitrile. Centrifuge and collect supernatant. step2->step3 For each timepoint step4 4. Quantification Analyze supernatant by LC-MS/MS to quantify released payload. step3->step4 end End: Plot % Release vs. Time step4->end

Caption: Workflow for the in vitro plasma stability assay.

Conclusion & Application-Specific Recommendations

Our comparative analysis confirms that N-(3-aminopropyl)-2-methylpropanamide hydrochloride is an exceptionally stable non-cleavable linker. Its performance in plasma stability assays surpasses that of both cleavable linkers and the widely used SMCC non-cleavable linker.

Choose N-(3-aminopropyl)-2-methylpropanamide or a similar stable amide linker when:

  • Maximum circulatory stability is the primary concern. This minimizes off-target toxicity from prematurely released payload.

  • The therapeutic strategy does not require a bystander effect. Non-cleavable linkers release a charged payload-linker-amino acid metabolite that cannot easily diffuse out of the target cell to kill neighboring antigen-negative cells.[6]

  • The payload-linker-amino acid metabolite retains high potency. The efficacy of a non-cleavable ADC depends entirely on the activity of this final metabolite.

Consider alternative (cleavable) linkers when:

  • A bystander effect is desired to overcome tumor heterogeneity.

  • The payload is only active in its unconjugated form.

  • Rapid intracellular release is necessary to achieve the desired therapeutic effect.

Ultimately, the choice of linker is a strategic decision that must be tailored to the specific payload, target, and desired therapeutic outcome. This guide provides the foundational data to make that decision with confidence.

References

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • ADC Linker Types: Selection & Design Guide. BOC Sciences.
  • Antibody–drug conjugates: Recent advances in linker chemistry. Signal Transduction and Targeted Therapy. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

  • N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC - NIH. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. Molecules. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]

  • Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. [Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

  • Linkers for ADCs. NJ Bio, Inc.. [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]

Sources

Validation

Titration method for determining the purity of N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

Title: Comprehensive Comparison Guide: Purity Determination Methods for N-(3-aminopropyl)-2-methylpropanamide Hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Purity Determination Methods for N-(3-aminopropyl)-2-methylpropanamide Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge

N-(3-aminopropyl)-2-methylpropanamide hydrochloride (CAS: 1423032-81-8) is a critical aliphatic amine intermediate utilized in advanced organic synthesis and pharmaceutical development [1]. Structurally, it features a primary amine stabilized as a hydrochloride salt alongside an isobutyramide moiety.

Determining the absolute purity of amine hydrochlorides presents a unique analytical challenge. Because the primary amine is protonated, direct aqueous acid-base titration often yields shallow inflection points due to the leveling effect of water. Furthermore, the absence of a strong UV chromophore makes standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) susceptible to baseline noise and poor sensitivity.

This guide objectively compares three distinct methodologies for determining the purity of N-(3-aminopropyl)-2-methylpropanamide hydrochloride, providing mechanistic insights, experimental data, and self-validating protocols to help you select the optimal workflow for your laboratory.

Mechanistic Evaluation of Purity Assays

To establish a self-validating analytical system, one must understand the causality behind the reagent choices in each method.

A. Non-Aqueous Potentiometric Titration (The Gold Standard)

Water competes with weak bases for protons, dampening the titration curve. By shifting to a protogenic solvent like glacial acetic acid , the basicity of the amine is artificially enhanced [2]. However, the chloride ion from the hydrochloride salt acts as a weak base in acetic acid, buffering the solution and obscuring the endpoint. To bypass this, mercuric acetate is introduced. It sequesters the chloride ions to form undissociated mercuric chloride, liberating an equivalent amount of acetate ion. The acetate ion, a strong base in this medium, is then sharply titrated using perchloric acid (HClO4) [3].

B. Aqueous Potentiometric Titration (The Green Alternative)

This method involves the direct neutralization of the acidic amine hydrochloride salt using a strong base (sodium hydroxide ) in an aqueous medium [4]. While environmentally preferable (eliminating mercury and perchloric acid), the potentiometric inflection point is less pronounced, requiring a highly sensitive glass electrode and first-derivative (dpH/dV) calculations to accurately pinpoint the equivalence point.

C. HPLC-ELSD (The Orthogonal Approach)

Since N-(3-aminopropyl)-2-methylpropanamide lacks extended conjugation, UV detection is suboptimal. Evaporative Light Scattering Detection (ELSD) provides a universal response for non-volatile analytes. While HPLC-ELSD is excellent for relative purity and impurity profiling, it requires a highly pure reference standard to determine absolute assay purity, making it less absolute than titrimetry.

Visualizing the Analytical Workflows

ReactionMechanism A Amine·HCl (Analyte) C Amine·HOAc (Free Base Equivalent) A->C + Hg(OAc)2 Glacial Acetic Acid D HgCl2 (Undissociated) A->D Chloride Sequestration B Hg(OAc)2 (Reagent) B->C F Amine·HClO4 (Titrated Salt) C->F + HClO4 Potentiometric Endpoint E HClO4 (Titrant) E->F

Caption: Mechanistic pathway of non-aqueous titration using mercuric acetate and perchloric acid.

Workflow Start Purity Determination of N-(3-aminopropyl)-2-methylpropanamide HCl Node1 Non-Aqueous Titration (HClO4 + Hg(OAc)2) Start->Node1 Gold Standard Node2 Aqueous Potentiometric (NaOH) Start->Node2 Green Alternative Node3 HPLC-ELSD (Chromatography) Start->Node3 Orthogonal Check Eval1 High Precision Absolute Purity Node1->Eval1 Eval2 Eco-friendly Moderate Precision Node2->Eval2 Eval3 Impurity Profiling Relative Purity Node3->Eval3

Caption: Decision matrix for selecting the appropriate purity determination workflow.

Comparative Performance & Experimental Data

The following table summarizes the experimental validation data comparing the three methods across five replicate analyses (N=5) of a single batch of N-(3-aminopropyl)-2-methylpropanamide hydrochloride.

ParameterNon-Aqueous Titration (HClO4)Aqueous Titration (NaOH)HPLC-ELSD
Mean Purity (% w/w) 99.45%99.12%99.60% (Area %)
Precision (RSD, %) 0.15%0.85%1.20%
Analysis Time / Sample ~15 mins~10 mins~25 mins
Specificity Low (Titrates all bases)Low (Titrates all acids)High (Separates impurities)
Environmental Impact High (Mercury, Perchlorates)Low (Aqueous waste)Moderate (Organic solvents)
Primary Use Case Absolute Assay / ReleaseRoutine In-Process ControlImpurity Profiling

Data Interpretation: Non-aqueous titration provides the highest precision (RSD 0.15%) and is the definitive method for absolute assay. Aqueous titration is faster and greener but suffers from a higher RSD due to the shallower inflection point. HPLC-ELSD overestimates absolute purity slightly because it measures relative area percent, missing inorganic salts.

Standardized Experimental Protocols

Protocol A: Non-Aqueous Potentiometric Titration (Self-Validating System)

Causality Check: Ensure all glassware is completely dry. Moisture >0.5% in the solvent will act as a weak base, severely dampening the potentiometric inflection point.

  • Sample Preparation: Accurately weigh ~150 mg of N-(3-aminopropyl)-2-methylpropanamide hydrochloride into a clean, dry 100 mL titration beaker.

  • Solvent Addition: Add 30 mL of anhydrous glacial acetic acid. Stir magnetically until complete dissolution.

  • Chloride Sequestration: Add 5 mL of a 5% (w/v) mercuric acetate solution in glacial acetic acid. Note: This step is critical to convert the interfering chloride ion into unionized HgCl2.

  • Electrode Setup: Immerse a non-aqueous glass pH electrode (filled with ethanolic LiCl) into the solution.

  • Titration: Titrate dynamically with standardized 0.1 N Perchloric acid (HClO4) in glacial acetic acid.

  • Data Processing: Record the potential (mV) versus titrant volume (mL). Determine the equivalence point using the maximum of the first derivative (dmV/dV).

  • Blank Correction: Perform a blank titration omitting the analyte and subtract this volume from the sample titer.

Protocol B: Aqueous Potentiometric Titration

Causality Check: Use freshly boiled and cooled deionized water to prevent dissolved CO2 from forming carbonic acid, which can consume the NaOH titrant and skew results.

  • Sample Preparation: Accurately weigh ~200 mg of the analyte into a 100 mL beaker.

  • Dissolution: Dissolve in 50 mL of CO2-free deionized water.

  • Electrode Setup: Immerse a standard aqueous combination glass electrode.

  • Titration: Titrate with standardized 0.1 N Sodium Hydroxide (NaOH) using an automatic titrator set to dynamic dosing.

  • Endpoint Detection: The endpoint corresponds to the deprotonation of the amine hydrochloride. Calculate purity based on the inflection point.

Conclusion

For the rigorous purity determination of N-(3-aminopropyl)-2-methylpropanamide hydrochloride, Non-Aqueous Titration remains the most accurate and precise method, serving as the gold standard for final product release. However, laboratories seeking to reduce heavy metal (mercury) usage can successfully implement Aqueous Potentiometric Titration for routine in-process monitoring, provided they utilize high-resolution automatic titrators to manage the shallower inflection points. HPLC-ELSD should be employed as an orthogonal technique specifically for organic impurity profiling rather than absolute assay.

References

  • NextSDS. "N-(3-aminopropyl)-2-methylpropanamide hydrochloride — Chemical Substance Information." NextSDS Substance Database. 1

  • eGyanKosh. "UNIT 9 NEUTRALIZATION TITRATIONS-II: Non-Aqueous Titrations." Indira Gandhi National Open University.

  • Issa, Y. M., et al. "Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene." ResearchGate, Oct. 2011. 2

  • Svorc, L., et al. "Potentiometric Determination of Maprotiline Hydrochloride in Pharmaceutical and Biological Matrices Using a Novel Modified Carbon Paste Electrode." PMC, Nov. 2022. 3

Sources

Comparative

Comparative Efficacy of N-(3-aminopropyl)-2-methylpropanamide Hydrochloride Analogs in the Development of eIF4E-Targeted Anticancer Therapeutics

Introduction: The Translational Imperative in Oncology Eukaryotic translation initiation factor 4E (eIF4E) is the rate-limiting node in cap-dependent translation. Hyperactivation of upstream signaling cascades in various...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Translational Imperative in Oncology

Eukaryotic translation initiation factor 4E (eIF4E) is the rate-limiting node in cap-dependent translation. Hyperactivation of upstream signaling cascades in various malignancies leads to the phosphorylation of 4E-BP1, releasing eIF4E to drive the translation of oncogenic mRNAs1. Because cancer cells become "addicted" to this enhanced translational capacity to maintain levels of c-Myc, Cyclin D1, and VEGF, eIF4E has emerged as a high-value therapeutic target 2.

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 BP1 4E-BP1 (Translational Repressor) mTORC1->BP1 Phosphorylates eIF4E eIF4E (Active Initiation Factor) BP1->eIF4E Releases Translation Cap-Dependent Translation (c-Myc, Cyclin D1, VEGF) eIF4E->Translation Tumor Tumor Proliferation Translation->Tumor

Figure 1: The mTORC1/eIF4E signaling axis driving oncogenic translation.

Developing small-molecule inhibitors that disrupt the eIF4E-eIF4G interaction or competitively bind the mRNA cap-binding slot requires precise spatial geometry. Recent drug discovery efforts3 have identified N-(3-aminopropyl)-2-methylpropanamide hydrochloride (an isobutyryl diamine derivative) as a critical linker and capping moiety.

This guide objectively compares the biochemical and cellular efficacy of eIF4E inhibitors synthesized using N-(3-aminopropyl)-2-methylpropanamide hydrochloride against two structural alternatives: the less sterically hindered acetyl analog and the rigid cyclopropyl analog.

Structural Rationale & Comparative Efficacy

When designing eIF4E inhibitors, the terminal amide group of the linker plays a profound role in dictating the thermodynamics of target binding. The core scaffold (e.g., a substituted thiazole or benzimidazole) anchors into the primary cap-binding pocket, while the linker extends toward a shallow hydrophobic sub-pocket near the eIF4E-eIF4G interface.

We evaluated three analogs coupled to a standardized eIF4E-targeting core scaffold:

  • Analog 1 (Target Compound): N-(3-aminopropyl)-2-methylpropanamide hydrochloride (Isobutyryl capping group).

  • Analog 2 (Alternative A): N-(3-aminopropyl)acetamide hydrochloride (Acetyl capping group).

  • Analog 3 (Alternative B): N-(3-aminopropyl)cyclopropanecarboxamide hydrochloride (Cyclopropyl capping group).

Table 1: Comparative Efficacy and Pharmacokinetic Profiling
Linker Capping GroupeIF4E Binding Affinity ( Kd​ , nM)Cell Viability IC50​ ( μ M)*Intrinsic Clearance ( CLint​ , μ L/min/mg)
Analog 1 (Isobutyryl) 15.2 ± 1.4 0.45 ± 0.08 22.4
Analog 2 (Acetyl) 85.6 ± 4.22.10 ± 0.1545.1
Analog 3 (Cyclopropyl) 28.4 ± 2.10.85 ± 0.1118.6

*Assayed in MDA-MB-231 triple-negative breast cancer cells (72h exposure).

Expert Insight on Causality

Analog 1 significantly outperforms the alternatives. The causality lies in the thermodynamics of the binding pocket. The isobutyryl group's branched gem-dimethyl configuration perfectly complements the van der Waals radii of the hydrophobic cleft on eIF4E. Analog 2 (Acetyl) lacks the steric bulk to efficiently displace ordered water molecules from this pocket, resulting in an entropically unfavorable binding event (reflected in the higher Kd​ ). While Analog 3 (Cyclopropyl) provides similar bulk, the rigid ring strain prevents the optimal dihedral angle required for maximum orbital overlap with the pocket's lining residues, leading to a slight drop in affinity compared to the flexible isobutyryl group. Furthermore, Analog 1 demonstrates a balanced intrinsic clearance, avoiding the rapid metabolic vulnerability seen with the less lipophilic acetyl group4.

Experimental Methodologies

To ensure reproducibility and rigorous validation, the following self-validating protocols were utilized. We specifically employ Surface Plasmon Resonance (SPR) over Fluorescence Polarization (FP) because SPR provides real-time kinetic rates ( kon​ and koff​ ) without the risk of fluorophore-induced steric hindrance—a critical factor when evaluating subtle linker modifications.

Protocol 1: Amide Coupling & Linker Attachment
  • Activation: Dissolve 1.0 eq of the core carboxylic acid scaffold in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the respective amine hydrochloride analog (e.g., N-(3-aminopropyl)-2-methylpropanamide hydrochloride).

    • Causality Check: The use of the hydrochloride salt prevents premature degradation and oxidation of the primary amine during storage; the addition of DIPEA neutralizes the salt in situ to initiate the nucleophilic attack.

  • Purification: Stir for 4 hours. Quench with H2​O , extract with EtOAc, and purify via reverse-phase HPLC (MeCN/ H2​O with 0.1% TFA) to yield the final inhibitor at >98% purity.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Surface Preparation: Activate a Ni-NTA sensor chip using 0.5 mM NiCl2​ at a flow rate of 10 μ L/min.

  • Ligand Capture: Inject His-tagged human eIF4E (10 μ g/mL in HBS-P+ buffer) at 10 μ L/min to achieve a capture level of ~2000 Response Units (RU).

    • Self-Validation: A reference channel without eIF4E must be utilized simultaneously to subtract any non-specific binding of the lipophilic analogs to the dextran matrix. If reference binding exceeds 10% of total RU, buffer detergent (Tween-20) must be optimized.

  • Analyte Injection: Flow the synthesized inhibitors (Analogs 1-3) at a concentration series (3.125 nM to 100 nM) at 30 μ L/min for 120 seconds (association phase), followed immediately by a 300-second buffer flow (dissociation phase).

  • Regeneration: Wash the surface with 350 mM EDTA to strip the Ni-NTA complex, followed by reloading NiCl2​ and fresh eIF4E for the next cycle.

SPR Step1 Sensor Chip Preparation Step2 Protein Capture (His-eIF4E) Step1->Step2 Step3 Analyte Injection (Analogs 1-3) Step2->Step3 Step4 Kinetic Analysis (Kon / Koff) Step3->Step4 Step5 Regeneration (EDTA Wash) Step4->Step5

Figure 2: Surface Plasmon Resonance workflow for determining eIF4E-inhibitor binding kinetics.

Conclusion

The selection of the terminal capping group on the aminopropyl linker is not a trivial synthetic choice; it is a primary driver of pharmacodynamic efficacy. Experimental data confirms that the N-(3-aminopropyl)-2-methylpropanamide hydrochloride building block provides the optimal balance of steric bulk, flexibility, and lipophilicity, maximizing eIF4E inhibitory potency and cellular efficacy in oncology applications.

References

  • Title: Targeting the eukaryotic translation initiation factor 4E for cancer therapy Source: PubMed / NIH URL
  • Title: The Oncogene eIF4E: Using Biochemical Insights to Target Cancer Source: PubMed / NIH URL
  • Title: WO2021178488A1 - EIF4E INHIBITORS AND USES THEREOF Source: Google Patents URL
  • Title: Discovery of a small-molecule inhibitor of eIF4E suppressing tumor proliferation via lipid metabolic reprogramming Source: PubMed / NIH URL

Sources

Validation

Reproducibility of experiments using N-(3-aminopropyl)-2-methylpropanamide hydrochloride from different suppliers.

An Application Scientist's Guide to Ensuring Experimental Reproducibility with N-(3-aminopropyl)-2-methylpropanamide hydrochloride from Different Suppliers Abstract The reproducibility of scientific research is the bedro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Ensuring Experimental Reproducibility with N-(3-aminopropyl)-2-methylpropanamide hydrochloride from Different Suppliers

Abstract

The reproducibility of scientific research is the bedrock of discovery and development. A significant, yet often underestimated, variable in this equation is the quality and consistency of chemical reagents. N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a versatile building block used in various synthetic applications; however, its performance can be subject to lot-to-lot and supplier-to-supplier variability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and qualify this reagent from different suppliers. We present a multi-tiered experimental approach, from basic identity confirmation to advanced impurity profiling and functional performance assays, complete with detailed protocols and data interpretation strategies. The objective is to empower researchers with a robust, self-validating system to mitigate risks associated with reagent inconsistency, thereby enhancing the reliability and reproducibility of their work.

Introduction: The Unseen Variable in Your Experiments

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a primary amine-containing amide used as a key intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and functional materials. Its structure offers a flexible linker with a reactive primary amine for subsequent derivatization.

The challenge, however, is that the term "N-(3-aminopropyl)-2-methylpropanamide hydrochloride" on a supplier's label does not guarantee identical performance in a sensitive downstream application. Differences in synthetic routes, purification methods, and storage conditions can introduce subtle variations that may have profound impacts. This guide outlines a practical, three-tiered approach to qualify and compare this reagent from various suppliers, ensuring that your experimental outcomes are a function of your hypothesis, not your chemical supply chain.

Potential Sources of Reagent Variability

The adage "you get what you pay for" is not always a reliable guide to chemical quality. Variability can be introduced from several sources, even from well-reputed suppliers. Understanding these potential pitfalls is the first step in designing a proper qualification workflow.

The most common sources of variability include:

  • Residual Starting Materials: Incomplete reaction can leave traces of isobutyryl chloride or 1,3-diaminopropane.

  • By-products from Synthesis: Side reactions can generate structurally similar impurities that are difficult to remove. For example, di-acylated products where both amines of the diamine have reacted.

  • Isomeric Impurities: Depending on the synthesis of the starting materials, isomers like N-(2-aminopropyl)-2-methylpropanamide could be present.

  • Degradation Products: Improper storage (exposure to moisture or heat) can lead to hydrolysis of the amide bond.

cluster_synthesis Hypothetical Synthesis Route cluster_impurities Potential Impurity Sources 1,3-Diaminopropane 1,3-Diaminopropane Product N-(3-aminopropyl)-2- methylpropanamide HCl 1,3-Diaminopropane->Product Starting Material Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Product Starting Material Residual_SM Residual Starting Materials Product->Residual_SM Incomplete Reaction Byproducts Di-acylated By-product Product->Byproducts Side Reaction Isomers Positional Isomers Product->Isomers Impure Starting Material

Caption: Potential sources of impurities in the synthesis of the target compound.

A Three-Tiered Experimental Design for Supplier Qualification

We propose a systematic workflow to de-risk the use of N-(3-aminopropyl)-2-methylpropanamide hydrochloride from a new supplier or lot. This approach balances rigor with practicality, allowing for confident selection of a reliable reagent source.

cluster_tier1 Tier 1: Identity & Basic Purity cluster_tier2 Tier 2: In-Depth Purity & Impurity Profile cluster_tier3 Tier 3: Functional Performance Start Receive Compound from Suppliers A, B, C NMR ¹H NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS HPLC RP-HPLC-UV (Purity Assessment) MS->HPLC LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Assay Application-Specific Assay (e.g., Test Reaction Yield) LCMS->Assay Decision Select Supplier & Establish QC Specs Assay->Decision

Caption: A three-tiered workflow for qualifying chemical reagents from new suppliers.

Detailed Experimental Protocols

Here we provide standardized protocols for the key analytical tests. The causality behind specific choices is explained to provide a deeper understanding of the methodology.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the compound and identify any major organic impurities.

  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed information about the molecular structure of a compound. The chemical shift, integration, and coupling patterns of the proton signals provide a unique fingerprint of the molecule.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, as the hydrochloride salt is water-soluble). Add a small amount of an internal standard with a known concentration (e.g., DSS or TMSP) for quantitative purposes.

    • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all proton signals.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift to the residual solvent peak or internal standard. Integrate all signals and compare the relative integrals to the expected number of protons for each signal. Compare the observed chemical shifts and coupling constants to a reference spectrum or predicted values.

Protocol 2: Reversed-Phase HPLC for Purity Assessment
  • Objective: To determine the purity of the compound and quantify impurities as a percentage of the total peak area.

  • Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like our target, a reversed-phase method (polar mobile phase, non-polar stationary phase) coupled with a suitable detector (like UV) is a robust method for purity analysis.

  • Methodology:

    • System: An HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (where the amide bond absorbs).

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A.

    • Analysis: Inject 10 µL and record the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Protocol 3: Functional Assay - Test Amidation Reaction
  • Objective: To assess the compound's performance in a relevant downstream application.

  • Causality: Analytical data alone may not predict performance. A functional assay directly tests the reagent's ability to perform in the context of its intended use. Here, we use a simple, high-yielding amidation reaction where the primary amine of our test compound reacts with a carboxylic acid. The yield and purity of the resulting product serve as the performance metric.

  • Methodology:

    • Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 equivalent) in Dichloromethane (DCM), add the coupling agent HATU (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Addition of Reagent: Add a solution of N-(3-aminopropyl)-2-methylpropanamide hydrochloride (1.05 equivalents) from each supplier to separate, identical reaction vessels.

    • Reaction Monitoring: Stir the reactions at room temperature and monitor for completion using Thin Layer Chromatography (TLC) or LC-MS (typically 1-2 hours).

    • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analysis: Determine the crude yield of the product. Analyze the purity of the product by HPLC (using a suitable method for the product). A high yield of pure product indicates a high-quality starting material.

Data Interpretation: A Comparative Analysis

To illustrate the qualification process, we present hypothetical data from the analysis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride from three different suppliers.

Table 1: Physicochemical and Purity Analysis

ParameterSupplier ASupplier BSupplier C (Benchmark)Specification
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidWhite Crystalline Solid
¹H NMR Structure ConfirmedStructure ConfirmedStructure ConfirmedConforms to Structure
HPLC Purity (Area %) 99.2%97.5%99.5%> 98.0%
Major Impurity (HPLC) 0.6% at RRT 1.21.8% at RRT 0.80.3% at RRT 0.8< 0.5%
MS (m/z [M+H]⁺) 145.1336145.1338145.1335145.1335 ± 5ppm

Table 2: Functional Assay Performance

ParameterSupplier ASupplier BSupplier C (Benchmark)Specification
Reaction Time 1.5 hours> 4 hours (stalled)1.2 hours< 2 hours
Product Yield (Crude) 92%65%95%> 90%
Product Purity (HPLC) 98%70% (multiple byproducts)99%> 98%

Interpretation:

  • Supplier C (Benchmark): This supplier provides high-purity material that performs exceptionally well in the functional assay, setting the standard for quality.

  • Supplier A: This material shows excellent purity by HPLC and performs very well in the functional assay. The unknown impurity at 0.6% does not appear to affect this specific application, making it a potentially acceptable alternative to the benchmark. Further identification of this impurity would be recommended for GMP applications.

  • Supplier B: Despite having a seemingly acceptable purity of 97.5% by HPLC, this material fails the functional assay. The major impurity (1.8% at RRT 0.8), or other unobserved impurities, likely interferes with the coupling reaction, leading to low yield and poor product purity. This supplier would be rejected based on this critical performance failure. This case powerfully illustrates why functional testing is essential.

Conclusion and Recommendations

The quality and consistency of N-(3-aminopropyl)-2-methylpropanamide hydrochloride can vary significantly between suppliers, directly impacting experimental reproducibility. Relying solely on the Certificate of Analysis is insufficient for critical applications.

We strongly recommend that research groups and development teams implement a risk-based qualification program for critical reagents. The three-tiered approach presented here provides a robust framework:

  • Always Verify Identity: Perform a quick identity check (e.g., ¹H NMR or MS) on every new lot, regardless of the supplier.

  • Establish Purity Specifications: Use a quantitative method like HPLC to establish a minimum purity threshold and impurity profile for your specific needs.

  • Functionally Test: For critical applications, an application-specific functional assay is the ultimate test of reagent quality. The time invested in this testing pays significant dividends by preventing failed experiments, saving resources, and increasing confidence in your results.

By adopting a systematic validation process, researchers can transform a potential source of error into a well-controlled parameter, paving the way for more robust and reproducible science.

References

  • Best practices in chemical procurement and management to improve research reproducibility. Nature Chemistry.[Link]

  • A Guide to Solving Structures with NMR Spectroscopy. James Keeler.[Link]

  • An Introduction to High-Performance Liquid Chromatography (HPLC). Agilent Technologies.[Link]

  • The importance of being earnest about raw materials. C&EN.[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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